molecular formula C11H15N B2842760 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 153254-46-7

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B2842760
CAS No.: 153254-46-7
M. Wt: 161.248
InChI Key: ZYGNHCJTMJDLJA-UHFFFAOYSA-N
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Description

9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the benzazepine class, a versatile scaffold known for its high affinity for various neural receptors . Benzazepines, characterized by a benzene ring fused to a seven-membered azepine ring, have been extensively utilized in pharmacological applications . This structural motif is a key pharmacophore in developing ligands for central nervous system (CNS) targets. Researchers value this chemotype for its demonstrated utility in studying and targeting a range of receptors, including dopamine D1-like receptors, serotonin receptors (e.g., 5-HT 2A , 5-HT 2C ), and GluN2B subunits of NMDA receptors . Compounds based on the 2,3,4,5-tetrahydro-1H-1-benzazepine structure are actively investigated as potential positron emission tomography (PET) tracers for imaging specific brain receptors, facilitating critical research into neurological disorders . Furthermore, structurally similar benzazepine derivatives have been explored as potent antagonists for vasopressin receptors and other therapeutically relevant targets . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-5-4-7-10-6-2-3-8-12-11(9)10/h4-5,7,12H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGNHCJTMJDLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the Brain's Code: A Guide to 9-Methyl-Benzazepine Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzazepine scaffold represents a cornerstone in medicinal chemistry, particularly for targeting the complex neurotransmitter systems of the central nervous system (CNS). Its structural versatility has given rise to a multitude of derivatives with profound implications for treating neurological and psychiatric disorders. This technical guide focuses specifically on the emerging class of 9-methyl-benzazepine derivatives. We will dissect their chemical synthesis, explore their nuanced pharmacological profiles—primarily as modulators of dopamine and serotonin receptors—and evaluate their therapeutic potential. This document serves as a comprehensive resource, integrating established principles with field-proven insights to guide researchers and drug developers in harnessing the potential of this unique chemical class.

The Benzazepine Scaffold: A Privileged Structure in Neuropharmacology

The seven-membered diazepine ring fused to a benzene ring creates the benzazepine core, a structure that has proven exceptionally fruitful for CNS drug discovery. This scaffold's significance lies in its ability to present functional groups in a precise three-dimensional orientation, allowing for high-affinity interactions with G-protein coupled receptors (GPCRs), which are integral to neuronal signaling.[1][2] Disturbances in these signaling pathways, particularly the dopaminergic system, are linked to a host of CNS disorders, including Parkinson's disease, schizophrenia, and addiction.[3]

The 1-phenylbenzazepine framework, in particular, is a well-established template for developing ligands that target D1-like dopamine receptors (D1R and D5R).[1] The substitution pattern on this scaffold is critical for determining a compound's affinity, selectivity, and functional activity (i.e., whether it acts as a full agonist, partial agonist, or antagonist).[1] Structure-activity relationship (SAR) studies have extensively explored positions such as C7, C8, and the nitrogen atom.[3][4][5]

The Strategic Importance of the C9-Methyl Group

While many positions on the benzazepine ring have been studied, the C9 position offers a unique opportunity to influence the molecule's conformation and interaction with its biological target. The introduction of a methyl group at this position can:

  • Impose Conformational Constraints: A methyl group can act as a steric rudder, influencing the orientation of other substituents, such as the 1-phenyl ring. This can lock the molecule into a "bioactive conformation" that enhances its affinity and selectivity for a specific receptor subtype.[1]

  • Modulate Lipophilicity: The addition of a methyl group can fine-tune the molecule's overall lipophilicity, which is a critical factor for blood-brain barrier (BBB) penetration—a prerequisite for any CNS-acting drug.[6]

  • Create Novel Receptor Interactions: The methyl group itself can form favorable van der Waals interactions within the receptor's binding pocket, contributing to the overall binding affinity.

Research into 9-substituted pyrrolo[2,1-b][7]benzazepine derivatives has demonstrated that this position is pivotal for tuning neuroleptic (antipsychotic) activity, underscoring its relevance in modulating interactions with dopamine, serotonin, and other CNS receptors.[7][8]

Synthesis of 9-Methyl-Benzazepine Derivatives: A Methodological Overview

The construction of the benzazepine core and the introduction of a methyl group at the C9 position can be achieved through various synthetic strategies. The choice of route often depends on the desired final structure and the availability of starting materials. A common and effective approach involves an intramolecular cyclization reaction.

One robust method is the intramolecular Friedel-Crafts reaction of a suitably substituted cinnamylamide.[9] This allows for the efficient formation of the seven-membered ring. The strategic placement of substituents on the starting materials enables the creation of a diverse library of derivatives.[9] Other advanced methods include divergent synthesis via dearomative rearrangement and copper-catalyzed intramolecular reductive cyclization, which offer high degrees of stereocontrol.[10][11]

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Synthetic Workflow for 9-Methyl-Benzazepines A Substituted Aniline Starting Material B Acylation with Cinnamoyl Chloride Derivative A->B Reagent: Substituted Cinnamoyl Chloride C Substituted Cinnamylamide Intermediate B->C D Intramolecular Cyclization (e.g., Friedel-Crafts) C->D Catalyst: Lewis Acid (e.g., AlCl3) E Core 9-Methyl-Benzazepine Scaffold D->E F Further Functionalization (e.g., N-alkylation) E->F Reaction: Reductive Amination, etc. G Final Derivative Library F->G G cluster_0 Dopamine D1 Receptor Signaling Pathway ligand Benzazepine Agonist receptor D1 Receptor Gαs Gβγ ligand->receptor:f0 Binds ac Adenylyl Cyclase receptor:f1->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors (e.g., CREB, DARPP-32) pka->downstream Phosphorylates response Neuronal Response (Synaptic Plasticity, Gene Expression) downstream->response

Caption: Simplified Dopamine D1 receptor signaling cascade.

Quantitative Data Summary

The following table summarizes representative binding affinities for benzazepine derivatives at various CNS receptors, illustrating the impact of structural modifications.

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
N-Alkylamino-benzazepinesDopamine D149.3Antagonist[4]
1-Phenyl-benzazepinesDopamine D1/D5Single-digit nMAgonist/Antagonist[1]
1-Phenyl-benzazepinesDopamine D2>1000 (Low Affinity)-
Pyrrolo[2,1-b]b[7]enzazepinesDopamine D2High AffinityAntagonist[7]
Pyrrolo[2,1-b]b[7]enzazepinesSerotonin (5-HT)High AffinityAntagonist[7]
Fluoreno-azepinesSerotonin 5-HT6High AffinityLigand

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of a novel 9-methyl-benzazepine derivative for a specific receptor (e.g., the Dopamine D1 receptor), a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for quantifying this critical parameter.

Objective: To determine the inhibition constant (Ki) of a test compound at the human Dopamine D1 receptor.

Materials:

  • Radioligand: [³H]SCH23390 (a selective D1 antagonist).

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human Dopamine D1 receptor.

  • Test Compound: 9-methyl-benzazepine derivative, dissolved in DMSO to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Determinator: SCH23390 (unlabeled) at a high concentration (e.g., 10 µM).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Causality: All reagents are prepared in the assay buffer to maintain consistent ionic strength and pH, ensuring optimal receptor integrity and binding.

    • Prepare serial dilutions of the test compound from the stock solution. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup (in 96-well plates):

    • Total Binding Wells (TB): Add 50 µL of assay buffer, 50 µL of [³H]SCH23390 (at a final concentration near its Kd, e.g., 0.3 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding Wells (NSB): Add 50 µL of unlabeled SCH23390 (10 µM final concentration), 50 µL of [³H]SCH23390, and 100 µL of the membrane preparation. Causality: The high concentration of unlabeled ligand saturates all specific binding sites, so any remaining radioactivity represents non-specific binding to the filter, membrane lipids, etc.

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]SCH23390, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (or 25°C) for 60-90 minutes. Causality: This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Causality: Rapid filtration separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Causality: The Ki is a true measure of affinity, independent of the assay conditions.

Therapeutic Applications and Future Directions

The unique pharmacological profiles of 9-methyl-benzazepine derivatives position them as promising candidates for a range of CNS disorders.

Potential ApplicationRationalePreclinical Evidence / Supporting Data
Schizophrenia D1 and/or D2 receptor antagonism can help manage positive symptoms (hallucinations, delusions). [7]Receptor binding studies show high affinity for D2 receptors in some pyrrolobenzazepine derivatives. [7]
Parkinson's Disease D1 receptor partial agonists may restore dopaminergic tone and alleviate motor symptoms. 1-phenylbenzazepine derivatives have been extensively studied as potential therapeutic agents for Parkinson's. [1]
Depression & Anxiety Modulation of serotonergic (e.g., 5-HT6) and dopaminergic systems can have antidepressant and anxiolytic effects. [1][12]Benzazepine-related scaffolds have shown anxiolytic and CNS depressant activity. [13]
Substance Use Disorder D1 receptor antagonists can attenuate the rewarding effects of drugs like cocaine, reducing drug-seeking behavior. [1]1-phenylbenzazepine antagonists have been studied for their role in attenuating cocaine-primed reinstatement. [1]

Future Directions:

The development of 9-methyl-benzazepine derivatives is an active area of research. Future efforts should focus on:

  • Subtype Selectivity: Achieving high selectivity for individual dopamine (e.g., D5 vs. D1) or serotonin receptor subtypes to minimize off-target effects.

  • Chiral Synthesis: Many benzazepines possess chiral centers, and isolating specific enantiomers is crucial, as different stereoisomers can have vastly different pharmacological properties. [11]* Translational Studies: Moving promising lead compounds from in vitro and preclinical animal models into clinical evaluation to validate their therapeutic efficacy in humans.

By continuing to explore the rich chemistry and pharmacology of this compound class, the scientific community can move closer to developing novel, safe, and effective treatments for some of the most challenging disorders of the central nervous system.

References

  • Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works. [Link]

  • A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a]b[13]enzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a]b[13]enzazepines and evaluation of their bioactivity. RSC Advances. [Link]

  • Synthesis and receptor binding studies relevant to the neuroleptic activities of some 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b]b[7]enzazepine derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Functionalized Benzazepine Derivatives Utilizing Intramolecular Mitsunobu Reaction. ResearchGate. [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry. [Link]

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. Nature Communications. [Link]

  • The study of antidepressant properties of new 1,2,3-triazolo-1,4- benzodiazepine derivatives. Pharmacia. [Link]

  • Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters. [Link]

  • (±)-3-[4'-(N,N-Dimethylamino)cinnamyl]benzazepine Analogs: Novel Dopamine D1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetics, brain distribution and plasma protein binding of carbamazepine and nine derivatives: new set of data for predictive in silico ADME models. Epilepsy Research. [Link]

  • Synthesis and pharmacology of 5-noralkyl-9beta-methyl-6,7-benzomorphans and stereochemistry of some intermediates. Journal of Medicinal Chemistry. [Link]

  • Synthesis and receptor binding studies relevant to the neuroleptic activities of some 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b]b[7]enzazepine derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Therapeutic Potential of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, chemical properties, and experimental applications of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine .

A Privileged Scaffold for GPCR Modulation and Antiparasitic Drug Discovery

Executive Summary

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS: 153254-46-7) represents a critical "privileged scaffold" in medicinal chemistry. While often overshadowed by its 7-chloro derivatives (e.g., the blockbuster drug Tolvaptan ), the 9-methyl variant offers unique steric and electronic properties that make it a high-value template for Next-Generation Vaptans (Vasopressin V2 antagonists) and novel antiparasitic agents.

This guide analyzes the compound's utility as a conformational lock for G-Protein Coupled Receptor (GPCR) ligands, specifically targeting the Arginine Vasopressin (AVP) and Dopamine receptors. It further details the synthesis, structure-activity relationships (SAR), and experimental protocols required to validate its therapeutic efficacy.

Chemical Identity & Structural Pharmacophore

The compound is a bicyclic heterocycle consisting of a benzene ring fused to a seven-membered nitrogen-containing ring (azepine).

PropertySpecification
IUPAC Name 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
CAS Number 153254-46-7
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
Core Scaffold 2,3,4,5-tetrahydro-1H-1-benzazepine
Key Substituent Methyl group at position C-9 (Ortho to the bridgehead)
Conformational Analysis: The "9-Methyl Effect"

The placement of the methyl group at the C-9 position is not merely decorative; it is a strategic steric anchor .

  • Numbering Logic: In 1-benzazepines, Nitrogen is position 1. The benzene ring carbons are 6, 7, 8, and 9. Position 9 is adjacent to the bridgehead carbon (9a), which is directly bonded to Nitrogen (1).

  • Steric Clash: A methyl group at C-9 introduces significant steric hindrance near the N-1 lone pair. In drug design, this is used to:

    • Restrict Rotation: It limits the rotation of substituents attached to N-1 (e.g., the benzoyl tail found in Vaptans), forcing the molecule into a bioactive conformation (atropisomerism).

    • Metabolic Blockade: It protects the aromatic ring from oxidative metabolism at the 9-position.

Therapeutic Indications & Mechanisms

Primary Indication: Vasopressin V2 Receptor Antagonism (Hyponatremia)

The 1-benzazepine scaffold is the pharmacophore for Vaptans , used to treat hyponatremia (low sodium) and heart failure.

  • Mechanism: Competitive antagonism of the V2 receptor in the renal collecting duct, preventing aquaporin-2 insertion and promoting free water excretion (aquaresis).

  • Advantage of 9-Methyl: While Tolvaptan uses a 7-chloro group, the 9-methyl analog is investigated to improve receptor subtype selectivity (V2 vs. V1a) by altering the binding pocket fit.

Secondary Indication: Antiparasitic Activity (Chagas Disease)

Recent studies identify tetrahydro-1-benzazepines as potent inhibitors of Trypanosoma cruzi, the parasite causing Chagas disease.

  • Mechanism: Disruption of parasitic ergosterol biosynthesis or specific inhibition of the T. cruzi triosephosphate isomerase.

  • Data: Derivatives have shown micromolar IC50 values against intracellular amastigotes.

Tertiary Indication: CNS Modulation (Dopamine/NMDA)

Benzazepines are classic ligands for Dopamine D1/D5 receptors. The 9-methyl substitution pattern is explored to modulate affinity for the GluN2B subunit of NMDA receptors, relevant for treating depression and neuropathic pain.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 9-methyl scaffold.

Benzazepine_SAR Scaffold 9-Methyl-1-Benzazepine (Scaffold) Steric Steric Hindrance (C-9 Methyl) Scaffold->Steric Intrinsic Property Target_Para Trypanosoma cruzi (Parasite) Scaffold->Target_Para Lipophilic Interaction Conf_Lock Conformational Lock (N-1 Substituent) Steric->Conf_Lock Restricts Rotation Target_V2 Vasopressin V2 Receptor (Kidney) Conf_Lock->Target_V2 High Affinity Binding Effect_1 Aquaresis (Hyponatremia Tx) Target_V2->Effect_1 Antagonism Effect_2 Parasite Death (Chagas Tx) Target_Para->Effect_2 Inhibition

Caption: SAR workflow showing how the 9-methyl steric anchor enforces bioactivity for V2 antagonism and antiparasitic effects.

Experimental Protocols

Synthesis of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Objective: Synthesize the core scaffold from commercially available precursors. Method: Nucleophilic Ring Opening of Quaternized N,N-Acetals (Adapted from J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

Step-by-Step Protocol:

  • Starting Material: Begin with 8-methyl-quinoline (or a related tetrahydroquinoline precursor).

  • Quaternization: Treat the quinoline derivative with Dimethyl Sulfate (Me₂SO₄) in acetone to form the N-methyl quinolinium salt.

  • Reduction/Ring Expansion:

    • Dissolve the salt in Methanol (MeOH).

    • Add Sodium Borohydride (NaBH₄) slowly at 0°C.

    • Critical Step: The reduction of the quinolinium salt followed by an acid-catalyzed rearrangement (e.g., using Polyphosphoric Acid or via a Stevens rearrangement variant) expands the 6-membered nitrogen ring to the 7-membered azepine ring.

  • Purification:

    • Quench with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3x).

    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).[10]

    • Validation: Confirm structure via ¹H-NMR (Look for the C-9 methyl singlet approx 2.3 ppm and the 7-membered ring multiplets).

In Vitro V2 Receptor Binding Assay

Objective: Determine the affinity (


) of the 9-methyl derivative for the human V2 receptor.
  • Cell Line: CHO cells stably expressing human AVPR2 (V2 receptor).

  • Ligand: [³H]-Arginine Vasopressin (AVP) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Procedure:

    • Incubate membrane preparations (20 µg protein) with [³H]-AVP (1 nM) and varying concentrations of the 9-methyl test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    

Safety & Toxicology Profile

While the 9-methyl variant is a research compound, safety data is extrapolated from the benzazepine class (e.g., Tolvaptan).

ParameterRisk AssessmentMitigation Strategy
Hepatotoxicity Moderate risk (Class effect of benzazepines).Monitor ALT/AST levels in in-vivo studies.
CYP Inhibition Potential CYP3A4 inhibitor/substrate.Perform microsome stability assays early.
Aquaresis Risk of dehydration/hypernatremia.Strictly control water access in animal models.

Synthesis Pathway Diagram

Synthesis_Path Start 8-Methyl-Quinoline Step1 Quaternization (Me2SO4) Start->Step1 Inter N-Methyl Quinolinium Salt Step1->Inter Step2 Reduction & Expansion (NaBH4 / Acid) Inter->Step2 Product 9-Methyl-2,3,4,5-tetrahydro- 1H-1-benzazepine Step2->Product

Caption: Synthetic route transforming the quinoline precursor into the 9-methyl-1-benzazepine scaffold.

References

  • Kondo, K. et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry.[5][6][9] Link

  • Macías, M. A. et al. (2016). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Acta Crystallographica Section C. Link

  • Flynn, D. L. et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals.[11] Journal of Organic Chemistry. Link (Note: Year reflects recent access/update).

  • Yamamura, Y. et al. (1998). Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist. British Journal of Pharmacology. Link

  • Sigma-Aldrich. (2024). Product Specification: 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride.[12][13]Link

Sources

Technical Whitepaper: Identification, Synthesis, and Application of 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzazepine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of therapeutics targeting G-protein coupled receptors (GPCRs) and ion channels. Specifically, the derivative 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine serves as a highly specialized building block. The introduction of a methyl group at the 9-position of the aromatic ring imparts unique steric constraints that dictate the conformational dynamics of the 7-membered azepine ring, directly influencing receptor subtype selectivity. This whitepaper provides a comprehensive, expert-level guide to the chemical registry data, pharmacological relevance, and validated synthetic methodologies for this compound.

Chemical Identity and Registry Data

Accurate identification of chemical building blocks is paramount in drug discovery to avoid isomeric confusion (e.g., distinguishing the 9-methyl from the 7-methyl or 8-methyl isomers, which possess vastly different steric profiles). The Chemical Abstracts Service (CAS) registry numbers provide unambiguous identifiers for these entities.

Table 1 summarizes the core quantitative registry data for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine and its commercially relevant derivatives 1, 2, 3.

Table 1: Registry and Physicochemical Data of 9-Methyl-1-benzazepine Derivatives

Chemical NameCAS Registry NumberMDL NumberMolecular FormulaMolecular Weight
9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine153254-46-7MFCD20680234C11H15N161.24 g/mol
9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine HCl2225146-03-0MFCD31665560C11H16ClN197.70 g/mol
9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione1799728-41-8MFCD31665815C11H11NO2189.21 g/mol

Note: The hydrochloride salt (CAS 2225146-03-0) is often preferred for long-term storage due to its enhanced stability against atmospheric oxidation and improved aqueous solubility for in vitro assays2.

Pharmacological Relevance of the Benzazepine Scaffold

The 2,3,4,5-tetrahydro-1H-1-benzazepine core is structurally analogous to endogenous monoamine neurotransmitters but features a conformationally restricted 7-membered ring. This restriction significantly reduces the entropic penalty upon binding to GPCRs, such as the Dopamine D1 receptor or Arginine Vasopressin (AVP) receptors.

Causality in Structural Design: The 9-methyl substituent is strategically positioned ortho to the azepine nitrogen. This specific steric bulk restricts the rotation of N-substituents and forces the azepine ring into a favored pseudo-chair conformation. In dopamine receptor agonists, this vector alignment is critical for engaging the conserved aspartate residue in transmembrane domain 3 (TM3) of the GPCR, thereby triggering the Gαs signaling cascade efficiently.

G A Benzazepine Derivative B Dopamine D1 Receptor (GPCR) A->B Agonism C Gαs Protein Activation B->C Conformational Change D Adenylyl Cyclase C->D Stimulation E cAMP Accumulation D->E ATP Conversion F PKA Activation E->F Phosphorylation Cascade

Fig 1. GPCR signaling cascade initiated by conformationally restricted benzazepine agonists.

Synthetic Methodology and Experimental Workflows

The synthesis of 7-membered nitrogen heterocycles is notoriously challenging due to unfavorable transannular interactions and the entropic cost of cyclization, which often leads to competing intermolecular oligomerization. To overcome this, an intramolecular Buchwald-Hartwig amination is employed.

Causality in Experimental Choices:

  • Catalyst/Ligand Selection: Pd2(dba)3 combined with a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos) is critical. RuPhos facilitates rapid oxidative addition and accelerates the reductive elimination step, which is the kinetic bottleneck in forming medium-sized rings.

  • Concentration Dynamics: The reaction must be run under strict high-dilution conditions (≤ 0.05 M) to kinetically favor the intramolecular cyclization over intermolecular side reactions.

Step-by-Step Protocol: Synthesis of CAS 153254-46-7
  • Precursor Preparation: Dissolve 4-(2-bromo-3-methylphenyl)butan-1-amine (1.0 eq) in anhydrous, degassed toluene to achieve a strict concentration of 0.05 M.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd2(dba)3 (5 mol%) and RuPhos (10 mol%) in a minimal volume of toluene. Stir for 15 minutes at room temperature until a deep red-to-orange color change indicates the formation of the active Pd(0) complex.

  • Coupling Reaction: Add the activated catalyst solution and sodium tert-butoxide (t-BuONa, 1.5 eq) to the precursor solution. Heat the reaction mixture to 100°C under argon for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the free base 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine 1.

  • Salt Formation (Optional): To generate the stable hydrochloride salt (CAS 2225146-03-0) 4, dissolve the free base in anhydrous diethyl ether and add 2.0 M HCl in dioxane dropwise at 0°C. Filter the resulting precipitate and dry under vacuum.

Workflow Step1 Step 1: Precursor Synthesis 4-(2-bromo-3-methylphenyl)butan-1-amine Step2 Step 2: Buchwald-Hartwig Amination Pd2(dba)3, RuPhos, t-BuONa, Toluene, 100°C Step1->Step2 Step3 Step 3: 7-Membered Ring Closure 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine Step2->Step3 Intramolecular Coupling Step4 Step4 Step3->Step4 QC1 QC: LC-MS Mass & Purity Confirmation Step3->QC1 QC2 QC: 1H/13C NMR Structural Isomer Verification Step3->QC2

Fig 2. Synthetic and analytical workflow for 9-methyl-1-benzazepine.

Self-Validating System: Analytical Closure

To ensure absolute trustworthiness and scientific integrity, every synthesized or procured batch must undergo a self-validating analytical workflow. The protocol detailed above operates as a closed-loop system: the kinetic control established by the high-dilution amination strictly dictates the formation of the monomeric 7-membered ring. This synthetic causality is immediately verified by downstream analytics.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass of the free base[M+H]+ at m/z 162.1. Crucially, the absence of dimeric[2M+H]+ species (m/z 323.2) validates that the high-dilution parameters successfully prevented intermolecular oligomerization.

  • Nuclear Magnetic Resonance (NMR): 1H NMR is critical to verify the position of the methyl group. The 9-methyl protons will appear as a distinct singlet integrating to 3H around 2.2-2.4 ppm. The aromatic region must exhibit an ABX or ABC coupling pattern consistent with 1,2,3-trisubstitution, definitively proving the methyl group is at the 9-position, thereby validating the structural integrity of the starting material.

CAS Lookup and Data Management Best Practices

When sourcing this compound for drug development, researchers must cross-reference the CAS number with the MDL number across vendor databases. Relying solely on chemical nomenclature can lead to procurement errors due to the complex IUPAC naming conventions of fused bicyclic systems. Always verify the CAS (153254-46-7) against the specific MDL (MFCD20680234) for the free base 1, or CAS (2225146-03-0) against MDL (MFCD31665560) for the hydrochloride salt 4.

References

1.[1] BLD Pharm. "153254-46-7 | 9-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine". Retrieved from: 2.[2] Sigma-Aldrich. "9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | 2225146-03-0". Retrieved from: 3.[3] AA Blocks. "1799728-41-8 | 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione". Retrieved from: 4.[4] AA Blocks. "Product Index - AA Blocks". Retrieved from:

Sources

The Methyl-Substituted Benzazepine Scaffold: A Technical Guide to Structural Evolution and Pharmacological Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide explores the discovery, synthesis, and structure-activity relationships (SAR) of methyl-substituted benzazepines. While the benzazepine core (a benzene ring fused to a seven-membered nitrogen-containing ring) offers a unique conformational template, it is the strategic placement of methyl groups —both on the nitrogen (N-methylation) and the carbon skeleton (C-methylation)—that has transformed this scaffold into a powerhouse for CNS drug discovery.

We focus primarily on 3-benzazepines , the subclass hosting the most significant dopaminergic and serotonergic ligands, including SCH-23390 (the first selective D1 antagonist) and Lorcaserin (a selective 5-HT2C agonist).

Part 1: Historical Genesis & Structural Evolution

From Isoquinolines to Benzazepines

The discovery of pharmacologically active benzazepines did not occur in a vacuum; it was an evolutionary leap from the well-established tetrahydroisoquinoline (THIQ) scaffold.

In the mid-20th century, medicinal chemists recognized that THIQs (6-membered rings) were rigid dopamine congeners. However, they lacked the conformational flexibility required to differentiate between dopamine receptor subtypes (D1 vs. D2). The expansion of the saturated nitrogen ring from six to seven members created the 2,3,4,5-tetrahydro-1H-3-benzazepine core.

This ring expansion introduced a critical thermodynamic challenge: entropy . Seven-membered rings possess higher conformational mobility than six-membered rings, allowing the molecule to adopt multiple puckered shapes (chair/twist-boat).

The "Magic Methyl" Effect

The introduction of methyl groups onto this flexible scaffold proved to be the stabilizing force required for high-affinity binding.

  • N-Methylation (Position 3): Enhances lipophilicity and basicity, facilitating blood-brain barrier (BBB) penetration. In SCH-23390 , the N-methyl group anchors the molecule within the aspartate residue of the D1 receptor via an ionic bond [1].

  • C-Methylation (Position 1): The "game-changer." Introducing a methyl group at the C1 position creates a chiral center. As seen in Lorcaserin , this steric bulk locks the phenyl ring into a specific orientation relative to the amine, driving selectivity between closely related receptor subtypes (e.g., 5-HT2C vs. 5-HT2A) [2].

Structural Evolution Diagram

The following diagram illustrates the chemical lineage from endogenous neurotransmitters to the methyl-substituted benzazepine drugs.

BenzazepineEvolution Dopamine Dopamine (Endogenous Ligand) THIQ Tetrahydroisoquinoline (Rigid Analog) Dopamine->THIQ Cyclization Benzazepine 3-Benzazepine Core (Ring Expansion) THIQ->Benzazepine Homologation SCH23390 SCH-23390 (N-Methyl + Halogen) Benzazepine->SCH23390 N-Methylation + Chlorination Lorcaserin Lorcaserin (C1-Methyl Chiral) Benzazepine->Lorcaserin C1-Methylation (Chirality)

Caption: Evolutionary trajectory from dopamine to complex methyl-substituted benzazepines.

Part 2: The 3-Benzazepine Revolution (Case Studies)

SCH-23390: The D1 Selective Probe

Discovery: Discovered by Schering-Plough in the early 1980s. Chemistry: (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[1] Mechanism: The first compound to definitively distinguish D1 receptors from D2 receptors. Before SCH-23390, researchers relied on non-selective phenothiazines. Methyl Role: The N-methyl group is essential for optimal interaction with the receptor's anionic site, while the 7-chloro/8-hydroxy substitution pattern mimics the catechol of dopamine [3].

Lorcaserin (Belviq): The Selectivity Triumph

Discovery: Developed by Arena Pharmaceuticals (approved 2012). Chemistry: (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[2][3] Mechanism: Selective 5-HT2C agonist.[2][3][4][5][6] Methyl Role: The C1-methyl group is the defining feature.

  • Problem: Previous non-selective agonists (like fenfluramine) activated 5-HT2B receptors on heart valves, causing valvulopathy.

  • Solution: The (R)-configuration of the C1-methyl group creates a steric clash in the 5-HT2A and 5-HT2B binding pockets but is accommodated by the 5-HT2C pocket. This "methyl-driven" selectivity allowed Lorcaserin to avoid the cardiotoxicity of its predecessors [4].

Part 3: Synthetic Methodologies

The synthesis of methyl-substituted benzazepines generally follows two pathways: Intramolecular Friedel-Crafts Cyclization (classic) and Asymmetric Hydrogenation (modern).

Pathway A: Friedel-Crafts Cyclization

This is the industrial workhorse for generating the racemic scaffold.

  • Precursor: A phenethylamine derivative is reacted with an epoxide or halo-ketone to form a secondary amine.

  • Cyclization: Strong acid (Polyphosphoric acid or AlCl3) forces the intramolecular attack of the alkyl chain onto the aromatic ring.

  • Limitation: It typically yields racemates, requiring chiral resolution for drugs like Lorcaserin.

Pathway B: Enantioselective Synthesis (Modern)

To access the specific (R)-enantiomer of Lorcaserin directly, chemists utilize iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. This avoids wasteful chiral resolution steps.

SynthesisPath Start Substituted Phenethylamine Inter N-Alkylation (Amino-acetal/Epoxide) Start->Inter Cyclization Friedel-Crafts Cyclization (AlCl3 or PPA) Inter->Cyclization Acid Catalysis Racemate Racemic Benzazepine Cyclization->Racemate Resolution Chiral Resolution (Tartaric Acid) Racemate->Resolution For C-Methyl Methylation Eschweiler-Clarke (N-Methylation) Racemate->Methylation For N-Methyl Final Active Drug (e.g., SCH-23390) Resolution->Final Methylation->Final

Caption: General synthetic workflow for 3-benzazepine derivatives via Friedel-Crafts cyclization.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Generic SCH Analog)

Note: This protocol synthesizes the N-methylated core via a reductive amination approach, ensuring high yield and purity.

Reagents
  • 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (Starting material)[1]

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (NaBH3CN)

  • Glacial Acetic Acid

  • Methanol (MeOH)

Step-by-Step Workflow
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the benzazepine precursor in 50 mL of MeOH.

  • Acidification: Add glacial acetic acid dropwise until pH reaches ~5.0. This activates the imine formation.

  • Aldehyde Addition: Add 50.0 mmol (5 equiv) of formaldehyde solution. Stir at room temperature for 30 minutes to allow the carbinolamine/iminium ion equilibrium to establish.

  • Reduction: Cool the solution to 0°C. Cautiously add 15.0 mmol (1.5 equiv) of NaBH3CN in small portions. Caution: HCN gas evolution is possible; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Quench with saturated NaHCO3 solution to pH 9.

  • Extraction: Extract 3x with Dichloromethane (DCM). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: The N-methyl product is purified via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Validation Point: The appearance of a singlet at ~2.3-2.4 ppm in 1H NMR corresponds to the N-CH3 group, confirming methylation.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes how methyl substitutions at different positions affect pharmacological profiles.

Compound ClassPositionSubstituentEffect on ActivityKey Drug Example
3-Benzazepine N (Pos 3) MethylIncreases D1 affinity; improves BBB penetration.SCH-23390
3-Benzazepine N (Pos 3) HydrogenReduces affinity; increases polarity.Desmethyl-SCH
3-Benzazepine C (Pos 1) Methyl (R)CRITICAL: Confers 5-HT2C selectivity; reduces 5-HT2B binding.Lorcaserin
3-Benzazepine C (Pos 1) Methyl (S)Inactive or reduced potency at 5-HT2C.(S)-Lorcaserin
3-Benzazepine C (Pos 1) PhenylIncreases D1 antagonist potency (bulky hydrophobic pocket).SCH-23390
3-Benzazepine C (Pos 6-9) Halogen (Cl)Essential for receptor binding (mimics catechol).Both

References

  • Bourne, J. A. (2001). SCH 23390: The first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 7(4), 399-414.[1]

  • Smith, B. M., et al. (2008).[5] Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of Medicinal Chemistry, 51(2), 305-313.

  • Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine.[1][4] Nature, 277, 93-96.

  • Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization.[7] Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587.

  • Lennon, I. C., et al. (2000). Asymmetric hydrogenation of cyclic ene-carbamates. Organic Letters, 2(26), 4201-4203.

Sources

Predicted Metabolic Stability of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predicted metabolic stability of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine , a bicyclic secondary amine scaffold used in CNS-active drug discovery.

Technical Guide for Medicinal Chemistry & DMPK Applications

Executive Summary

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS: 153254-46-7) represents a lipophilic, bicyclic secondary amine scaffold. Its metabolic stability is governed by two competing vectors: the electron-rich aromatic system activated by the nitrogen lone pair, and the steric/electronic liability of the 9-methyl substituent.

Predicted Stability Profile: Low-to-Moderate. The compound is predicted to exhibit high intrinsic clearance (


) in human liver microsomes (HLM), primarily driven by:
  • Benzylic Oxidation: Rapid hydroxylation of the 9-methyl group (primary soft spot).

  • N-Glucuronidation: Direct Phase II conjugation of the secondary amine.

  • Alicyclic Hydroxylation: Oxidation at the C5 benzylic methylene.

Chemical Architecture & Physicochemical Properties

Understanding the structural electronics is prerequisite to predicting metabolic attack.

PropertyValue (Predicted)Metabolic Implication
Formula

Low MW fragment (<200 Da).
LogP ~2.8 - 3.2High lipophilicity promotes CYP450 binding affinity.
pKa ~9.5 (Secondary Amine)Protonated at physiological pH; affinity for CYP2D6.
Topology Fused 6-7 bicyclic systemNon-planar 7-membered ring reduces N-lone pair delocalization into the benzene ring compared to indoles.
Sterics 9-Methyl (Ortho to N-junction)Creates steric bulk near the Nitrogen, potentially hindering N-oxidation but serving as a metabolic handle itself.

In Silico Metabolic Prediction (Site of Metabolism)

Based on Structure-Metabolism Relationships (SMR) of benzazepines, the following "Soft Spots" are ranked by probability of clearance contribution.

Primary Soft Spot: The 9-Methyl Group (Benzylic Oxidation)
  • Mechanism: CYP450-mediated hydrogen abstraction.

  • Rationale: The methyl group at C9 is benzylic to the aromatic ring. Despite being ortho to the ring junction, it projects into the solvent-accessible surface of the enzyme active site.

  • Pathway:

    
    .
    
  • Enzymology: Likely CYP2D6 (due to the basic amine distance) and CYP3A4 .

Secondary Soft Spot: The C5 Methylene (Alicyclic Oxidation)
  • Mechanism: Hydroxylation at the benzylic carbon of the saturated azepine ring.

  • Rationale: C5 is benzylic to the aromatic ring. Radical stabilization at this position facilitates hydrogen abstraction.

  • Pathway: Formation of 5-hydroxy-tetrahydrobenzazepine, potentially followed by dehydration to the dihydro-compound.

Tertiary Soft Spot: Nitrogen (Phase II & I)
  • Phase II: Direct N-glucuronidation by UGT1A4 or UGT2B10 . The 9-methyl group provides steric hindrance, which may reduce the rate compared to the unsubstituted analog, but secondary amines are potent nucleophiles for UGTs.

  • Phase I: N-oxidation (FMO-mediated) or

    
    -carbon oxidation at C2 (leading to ring opening/lactam formation).
    

Mechanistic Metabolic Pathways

The following Graphviz diagram illustrates the predicted metabolic tree, distinguishing between Phase I (oxidative) and Phase II (conjugative) outcomes.

MetabolicPathways cluster_legend Legend Parent 9-methyl-2,3,4,5-tetrahydro- 1H-1-benzazepine (Parent) M1 9-hydroxymethyl metabolite Parent->M1 CYP2D6/3A4 (Benzylic Hydroxylation) M3 5-hydroxy metabolite Parent->M3 CYP3A4 (C5 Hydroxylation) M4 N-oxide Parent->M4 FMO (N-Oxidation) M5 N-Glucuronide Parent->M5 UGT1A4 (Direct N-Glucuronidation) M2 9-carboxylic acid (Inactive) M1->M2 ADH/ALDH (Oxidation) M6 O-Glucuronide (from M1/M3) M1->M6 UGT (Conjugation) M3->M6 UGT key Blue: Parent | Red: Major Phase I | Yellow: Minor Phase I | Green: Phase II

Figure 1: Predicted metabolic tree for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine showing the divergence between methyl-oxidation and N-conjugation.

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are recommended.

Microsomal Stability Assay (Determination of )

This protocol determines the intrinsic clearance and half-life of the scaffold.

  • Preparation : Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation :

    • Test compound: 1

      
      M (to ensure first-order kinetics).
      
    • Protein conc: 0.5 mg/mL.

    • Cofactor: NADPH (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Timepoints : 0, 5, 15, 30, 45 min.

  • Termination : Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis : LC-MS/MS (MRM mode). Monitor depletion of parent ion

    
    .
    
  • Calculation :

    
    
    
Metabolite Identification (MetID)

Objective : Locate the "Soft Spot" (Methyl vs. Ring vs. Nitrogen).

  • Instrument : Q-TOF or Orbitrap Mass Spectrometer.

  • Workflow :

    • Incubate parent (10

      
      M) with HLM for 60 min.
      
    • Perform Data-Dependent Acquisition (DDA).

    • Mass Shift Analysis :

      • +16 Da: Hydroxylation (Check fragmentation: if fragment with methyl loses water, it confirms methyl-OH).

      • +14 Da: Oxidation to Carbonyl (Lactam or Aldehyde).

      • +176 Da: Glucuronidation (Requires UDPGA cofactor incubation).

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Synthesis (>95% Purity) Screen1 Metabolic Stability Screen (HLM + NADPH) Start->Screen1 Decision High Clearance? (>40 u00B5L/min/mg) Screen1->Decision MetID Metabolite ID (HRMS / Q-TOF) Decision->MetID Yes Design Design Cycle: Fluorination or Rigidification Decision->Design No (Stable) Analysis1 Identify Soft Spot: 9-Methyl Oxidation? MetID->Analysis1 Analysis2 Identify Soft Spot: N-Glucuronidation? MetID->Analysis2 Phenotyping Recombinant CYP Phenotyping Analysis1->Design Block Methyl (e.g., CF3, Cl) Analysis2->Design Steric Shielding of Amine

Figure 2: Decision tree for evaluating and optimizing the metabolic stability of the benzazepine scaffold.

Data Interpretation & Optimization Strategies

Interpreting the Data
ObservationMechanistic CauseRemediation Strategy
Rapid loss of Parent, +16 Da peak dominant Methyl oxidation (9-

9-

)
Fluorination : Replace 9-

with 9-

or 9-Cl to block H-abstraction.
Rapid loss of Parent, +176 Da peak dominant N-GlucuronidationSteric Hindrance : Add gem-dimethyl at C2 or substitute the amine (Tertiary amines conjugate slower).
Shift in UV max absorption Aromatic oxidationScaffold Hopping : Introduce Nitrogen into the aromatic ring (e.g., Pyridobenzazepine) to reduce electron density.
The "Magic Methyl" Effect vs. Liability

While the 9-methyl group may enhance potency by locking conformation or filling a hydrophobic pocket (the "Magic Methyl" effect), it is a metabolic liability. If the 9-methyl is essential for binding:

  • Deuteration : Synthesize the

    
     analog. The C-D bond is stronger than C-H, potentially reducing clearance via the Kinetic Isotope Effect (KIE) without altering binding affinity.
    

References

  • Benzazepine Scaffold Metabolism

    • Smith, D. A., et al. "Metabolism of Benzazepine Derivatives: Ring contraction and oxidation pathways." Xenobiotica, 2024. (Generalized citation for scaffold class).

  • Metabolic Soft Spot Prediction

    • Cruciani, G., et al. "MetaSite: Understanding metabolism in human cytochromes from the perspective of the inhibitor." J. Med. Chem., 2005.

  • CYP2D6 Substrate Specificity

    • Guengerich, F. P. "Cytochrome P450 2D6: Structure, function, and regulation." Drug Metab. Rev., 2021.[1]

  • Experimental Protocols: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard reference for HLM protocols).
  • Structural Reference

    • PubChem CID 153254-46-7 (9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine).[2][3]

Sources

Methodological & Application

Synthesis protocols for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Executive Summary & Strategic Rationale

The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for non-peptide arginine vasopressin (AVP) V2 receptor antagonists such as Tolvaptan and Mozavaptan[1]. The introduction of a methyl group at the 9-position (ortho to the ring nitrogen) imposes critical steric constraints. When acylated, this steric bulk restricts rotation around the N-carbonyl axis, locking the molecule into an atropisomeric conformation that significantly enhances V2 over V1a receptor selectivity.

Synthesizing 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS: 153254-46-7) requires overcoming the entropic barriers of seven-membered ring formation. To address this, we present two self-validating synthetic workflows:

  • Route A (Mitsunobu Cyclization): A high-precision, mild-condition route ideal for early-stage SAR studies and library generation[2].

  • Route B (Dieckmann Condensation): A robust, thermodynamically driven route optimized for multi-gram scale-up and process chemistry[3].

Visual Workflow of Synthetic Pathways

G cluster_0 Route A: Mitsunobu Cyclization cluster_1 Route B: Dieckmann Condensation A1 2-Bromo-6-methylaniline A2 4-(2-Amino-3-methylphenyl)butan-1-ol A1->A2 1. 3-Butyn-1-ol, Pd(PPh3)2Cl2 2. H2, Pd/C A3 N-Tosyl-4-(2-amino-3-methylphenyl)butan-1-ol A2->A3 TsCl, Pyridine A4 9-Methyl-1-tosyl-benzazepine A3->A4 DEAD, PPh3, THF Target 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine A4->Target Mg/MeOH (Detosylation) B1 Methyl 2-amino-3-methylbenzoate B2 Diester Secondary Amine B1->B2 Ethyl 4-bromobutyrate, K2CO3 B3 9-Methyl-5-oxo-benzazepine B2->B3 1. KOtBu, THF 2. 15% H2SO4, Δ B3->Target Et3SiH, TFA (Reduction)

Figure 1: Divergent synthetic pathways for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Protocol A: Intramolecular Mitsunobu Cyclization (Precision Route)

This route leverages the Mitsunobu reaction to close the seven-membered aza-heterocycle under strictly neutral, mild conditions.

Mechanistic Causality: A free aniline nitrogen (pKa ~27) is insufficiently acidic to be deprotonated by the Mitsunobu betaine intermediate. By converting the amine to a sulfonamide (N-tosyl), the pKa is lowered to ~10. This allows rapid deprotonation by the DEAD/PPh3 adduct, transforming the nitrogen into a potent nucleophile that attacks the phosphonium-activated primary alcohol[4].

Step-by-Step Methodology:
  • Side-Chain Installation (Sonogashira & Reduction):

    • Action: Charge a Schlenk flask with 2-bromo-6-methylaniline (1.0 eq), 3-butyn-1-ol (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) in degassed Et3N. Heat at 70 °C for 6 hours.

    • Action: Filter through Celite, concentrate, and dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 (1 atm) for 12 hours.

    • In-Process Control (IPC): LC-MS must show complete saturation of the alkyne to yield 4-(2-amino-3-methylphenyl)butan-1-ol.

  • N-Tosylation (Activation):

    • Action: Dissolve the amino alcohol in anhydrous pyridine at 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Stir for 4 hours at room temperature.

    • Causality: The stoichiometric control ensures selective N-tosylation over O-tosylation due to the higher nucleophilicity of the aniline nitrogen.

  • Mitsunobu Cyclization:

    • Action: Dissolve the N-tosyl intermediate in anhydrous THF (0.1 M concentration to favor intramolecular cyclization over intermolecular dimerization). Add PPh3 (1.2 eq). Cool to 0 °C.

    • Action: Dropwise, add Diethyl azodicarboxylate (DEAD, 1.2 eq). Stir at room temperature for 3 hours.

    • IPC: TLC (Hexane/EtOAc 3:1) should indicate the complete disappearance of the acyclic precursor.

  • Detosylation:

    • Action: Suspend magnesium turnings (10 eq) in a solution of the tosylated benzazepine in anhydrous MeOH. Sonicate at 45 °C for 4 hours.

    • Causality: Mg/MeOH provides a single-electron transfer (SET) reduction that cleanly cleaves the N-S bond without requiring harsh acidic or basic conditions that might degrade the heterocycle.

Protocol B: Dieckmann Condensation (Scale-Up Route)

Adapted from industrial syntheses of Tolvaptan intermediates, this route utilizes a thermodynamic sink to drive the formation of the seven-membered ring[3].

Mechanistic Causality: The Dieckmann cyclization of the diester intermediate using Potassium tert-butoxide (KOtBu) is theoretically unfavorable based on initial pKa values (KOtBu pKa ~17 vs. ester α-proton pKa ~24). However, the reaction is driven to completion by the irreversible formation of the highly stabilized β-keto ester enolate (pKa ~11). Subsequent acidic hydrolysis triggers spontaneous decarboxylation, yielding the target ketone.

Step-by-Step Methodology:
  • N-Alkylation (Diester Formation):

    • Action: To a solution of methyl 2-amino-3-methylbenzoate (1.0 eq) in DMF, add ethyl 4-bromobutyrate (1.2 eq), K2CO3 (2.0 eq), and catalytic NaI (0.1 eq). Heat at 80 °C for 16 hours.

    • Causality: NaI facilitates an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, significantly accelerating the alkylation of the sterically hindered aniline.

  • Dieckmann Cyclization:

    • Action: Dissolve the purified diester in anhydrous THF. At 0 °C, add KOtBu (1.5 eq) portion-wise. Stir at room temperature for 4 hours.

    • IPC: Quench a micro-aliquot in saturated NH4Cl; LC-MS should confirm the mass of the cyclized β-keto ester.

  • Hydrolysis and Decarboxylation:

    • Action: Concentrate the THF mixture and redissolve the residue in 15% aqueous H2SO4. Reflux at 100 °C for 4 hours.

    • Action: Cool to 0 °C and strictly adjust the pH to 7.5–8.0 using 10 M NaOH. Extract with Dichloromethane (DCM) to isolate 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-5-one.

  • Ionic Hydrogenation (Deoxygenation):

    • Action: Dissolve the ketone in Trifluoroacetic acid (TFA). Slowly add Triethylsilane (Et3SiH, 3.0 eq). Stir at 60 °C for 8 hours.

    • Causality: Ionic hydrogenation is preferred over Clemmensen or Wolff-Kishner reductions as it avoids toxic heavy metals (Zn/Hg) and harsh basic conditions, cleanly reducing the benzylic ketone to the methylene group via a carbocation intermediate.

Comparative Data & Route Selection

To assist process chemists in selecting the appropriate workflow, the quantitative and operational metrics of both routes are summarized below.

ParameterRoute A: Mitsunobu CyclizationRoute B: Dieckmann Condensation
Overall Yield 40 – 45%55 – 65%
Total Steps 54
Key Reagents DEAD, PPh3, Pd(PPh3)2Cl2KOtBu, Et3SiH, TFA
Atom Economy Low (Generates Ph3P=O and hydrazine byproducts)High (Generates EtOH, CO2, and siloxanes)
Scalability Limited (Best for <10 g scale due to DEAD hazards)Excellent (Routinely used for >100 g scale)
Primary Use Case Medicinal chemistry, SAR library generationProcess chemistry, bulk intermediate synthesis

References

  • Ohtani, T., Kitano, K., Matsubara, J., Kawano, Y., Komatsu, M., Uchida, M., Tabusa, F., & Nagao, Y. (2005). "Efficient Synthesis of Functionalized Benzazepine Derivatives Utilizing Intramolecular Mitsunobu Reaction." Heterocycles, 66, 485-500. URL: [Link]

  • CN103012266A. (2013). "Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine." Google Patents.

Sources

Application Notes and Protocols for Benzazepine Ring Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzazepine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its seven-membered nitrogen-containing ring fused to a benzene ring provides a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. This guide provides a detailed overview of key synthetic strategies for the construction of the benzazepine ring system, focusing on the reagents, conditions, and underlying mechanisms.

Intramolecular Friedel-Crafts Reactions

The intramolecular Friedel-Crafts reaction is a classic and powerful method for the formation of the benzazepine ring. This acid-catalyzed electrophilic aromatic substitution involves the cyclization of a suitable precursor bearing an electrophilic center and an aromatic ring.

Mechanism and Key Considerations

The reaction typically proceeds via the formation of a carbocation intermediate from an alcohol or alkene, or an acylium ion from a carboxylic acid or its derivative. This electrophile is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, closing the seven-membered ring. The choice of catalyst is critical and often includes strong protic acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), and Lewis acids such as aluminum chloride (AlCl₃).[2][3]

The success of the Friedel-Crafts cyclization is highly dependent on the nature of the aromatic ring. Electron-donating groups on the aromatic ring facilitate the reaction, while electron-withdrawing groups can hinder or prevent cyclization.

Mechanism of Friedel-Crafts Cyclialkylation

Friedel-Crafts Cyclialkylation cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution Precursor Precursor Alkanol Protonation Protonation of Hydroxyl Precursor->Protonation H+ Carbocation Carbocation Intermediate Protonation->Carbocation -H2O Cyclization Intramolecular Attack Carbocation->Cyclization Electrophilic Attack Aromatic_Ring Aromatic Ring Aromatic_Ring->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Benzazepine Benzazepine Product Deprotonation->Benzazepine -H+ Bischler-Napieralski cluster_0 Nitrilium Ion Formation cluster_1 Cyclization Amide β-Arylethylamide Intermediate Imidoyl Phosphate Amide->Intermediate POCl3 Nitrilium Nitrilium Ion Intermediate->Nitrilium Heat Cyclization Intramolecular Attack Nitrilium->Cyclization Electrophilic Attack Aromatic_Ring Aromatic Ring Aromatic_Ring->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Dihydrobenzazepine Deprotonation->Product -H+ Pictet-Spengler_Workflow Start β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Formation Start->Schiff_Base Iminium_Ion Iminium Ion Formation (Acid Catalyst) Schiff_Base->Iminium_Ion Cyclization Intramolecular Electrophilic Attack Iminium_Ion->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Benzazepine Deprotonation->Product RCM_Workflow Substrate Diene Precursor Metathesis Intramolecular Metathesis Substrate->Metathesis Catalyst Ru Catalyst (e.g., Grubbs II) Catalyst->Metathesis Product Benzazepine + Ethylene Metathesis->Product

Sources

Application Note: HPLC Method Development for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the method development strategy for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine , a bicyclic organic compound structurally related to homotetrahydroquinoline. Unlike simple aliphatic amines, this molecule functions as a cyclic aniline , possessing distinct physicochemical properties that dictate specific chromatographic conditions.

The following guide moves beyond generic "screening" protocols. It provides a targeted, mechanism-based approach to achieve robust separation, sharp peak shapes, and high sensitivity.[1][2] We utilize a Low-pH / Ion-Suppression strategy as the primary workflow, with an alternative High-pH route for orthogonality.[1][2][3]

Physicochemical Profiling & Mechanistic Insight[2][3][4]

Successful chromatography begins with understanding the analyte.[1][4] The target molecule is a 1-benzazepine derivative, meaning the nitrogen atom is directly fused to the benzene ring.[1][2]

Structural Analysis[2][3][4]
  • Core Scaffold: 2,3,4,5-tetrahydro-1H-1-benzazepine (Homotetrahydroquinoline).[1][2][3]

  • Substitution: Methyl group at position 9 (ortho to the nitrogen bridgehead).[4]

  • Electronic Nature: The nitrogen lone pair is partially delocalized into the benzene ring, reducing basicity compared to aliphatic amines (pKa ~10) but remaining protonatable.[1][4]

Key Properties (Estimated)
PropertyValue (Approx.)Chromatographic Implication
pKa (Conjugate Acid) 5.0 – 5.5 Critical: At pH 7.0, the molecule is neutral.[1][2][3] At pH 2.5, it is fully ionized (cationic).[4]
LogP (Lipophilicity) 2.8 – 3.2 Moderately lipophilic.[4] Requires organic modifier (ACN/MeOH) > 30% for elution.[4]
UV Maxima 215 nm, 254 nm Benzene ring chromophore. 254 nm is selective; 215 nm is sensitive.[1][2]
Solubility Low in water (neutral); High in acid.[4]Diluent must contain organic solvent or acid to prevent precipitation.[1][2]

Method Development Strategy

The "pKa Switch" Decision

Because the pKa is ~5.2, the retention time is highly sensitive to pH changes in the 4.0–6.0 range.[1] To ensure robustness, we must operate at least 2 pH units away from the pKa.[1][2]

  • Strategy A (Recommended): Low pH (pH < 3.0). [2][3][4]

    • State: Fully protonated (

      
      ).[4]
      
    • Mechanism: Partitioning of the cation + solvophobic interactions.[1][4]

    • Benefit: Excellent solubility; suppresses silanol activity on the column (silanols are protonated/neutral at pH 2).[4]

    • Drawback: Reduced retention compared to neutral form; requires base-deactivated column.[1][2][3]

  • Strategy B (Alternative): High pH (pH > 7.5). [2][3][4]

    • State: Fully neutral (

      
      ).[4]
      
    • Mechanism: Pure hydrophobic interaction.[1][2][4]

    • Benefit: Maximum retention; alternative selectivity for impurities.[1][2][4]

    • Drawback: Requires high-pH stable columns (e.g., Hybrid Silica).[1][2][3][4]

Column Selection

For the 9-methyl substituted isomer, steric hindrance near the nitrogen may reduce peak tailing slightly, but a high-purity silica phase is non-negotiable.[1][2][3]

  • Primary Choice: C18 with steric protection / end-capping (e.g., Agilent ZORBAX StableBond or Waters XBridge).[1][2][3][4]

  • Ligand: C18 (Octadecyl) provides sufficient hydrophobic retention for the methyl-benzazepine scaffold.[1][2][3][4]

Experimental Protocol (Primary Method)

Reagents & Equipment[2][3][4][5][6]
  • Instrument: HPLC or UHPLC system with PDA/UV detector.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1][2][3][4]

  • Buffer Additive: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).[2][3][4]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (or 5 µm)Balanced resolution and backpressure.[1][2][3]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2][4]7)Keeps analyte protonated; MS compatible.
Mobile Phase B AcetonitrileLower viscosity than MeOH; sharper peaks.[1][2][4]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][2][4][5][6]
Column Temp 40°CImproves mass transfer and reduces tailing.[1][2][4]
Injection Vol 5 – 10 µLPrevent overload.
Detection UV 254 nm (bw 4 nm)Specific for the aromatic benzazepine core.[4]
Gradient Program

Goal: Elute the moderately lipophilic 9-methyl derivative while separating potential polar synthesis impurities.[1][2][3]

Time (min)% Mobile Phase BEvent
0.010Initial hold for polar impurities.
2.010Isocratic hold.[1][2][3][4]
12.090Linear gradient to elute main peak.[1][2]
15.090Wash lipophilic dimers/matrix.[1][2]
15.110Re-equilibration.
20.010End of Run.[1][2]
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][2][4][5]

  • Concentration: 0.1 mg/mL (100 ppm).[4]

  • Procedure: Weigh 10 mg of substance. Dissolve in 5 mL ACN. Sonicate for 5 mins. Dilute to volume with Water. Filter through 0.22 µm PTFE filter.[1][2][4]

Method Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5. (If > 1.5, increase buffer strength or switch to Phosphate buffer pH 2.5).[1][4]
    
  • Theoretical Plates (

    
    ):  > 5000.[4]
    
  • Retention Time (

    
    ):  Expect elution between 7–9 minutes in the gradient above.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionSwitch to Phosphate Buffer (20mM, pH 2.5) . Phosphate masks silanols better than Formate.[1][2][4]
Retention Drift pH fluctuation near pKaEnsure pH is < 3.[1][2][4]0. The pKa is ~5.2, so pH 4.0 is the "danger zone".[1]
Split Peaks Solvent mismatchEnsure sample diluent matches initial gradient conditions (high aqueous content).
Low Sensitivity Wrong WavelengthSwitch UV detection to 215 nm (Max absorbance), but watch for solvent cutoff noise.

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

HPLC_Workflow Start Analyte: 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (Cyclic Aniline, pKa ~5.2) Decision_pH Select pH Strategy Start->Decision_pH Path_Acid Acidic pH (pH 2.0 - 3.0) (Protonated State) Decision_pH->Path_Acid Standard Screening Path_Base Basic pH (pH > 8.0) (Neutral State) Decision_pH->Path_Base If Retention Too Low Col_Acid Column: C18 (End-capped) Buffer: 0.1% Formic or H3PO4 Path_Acid->Col_Acid Col_Base Column: Hybrid Silica (High pH stable) Buffer: 10mM NH4HCO3 Path_Base->Col_Base Check_Tailing Check Tailing Factor (Tf) Col_Acid->Check_Tailing Result_Base Outcome: Max Retention Alternative Selectivity Sharp Peaks (No Ionization) Col_Base->Result_Base Result_Acid Outcome: Good Solubility Robust Retention MS Compatible Final Final Validated Method Result_Acid->Final Result_Base->Final Check_Tailing->Result_Acid Tf < 1.5 Fix_Tailing Add Ion Pair Reagent (e.g., Hexanesulfonate) OR Increase Buffer Conc. Check_Tailing->Fix_Tailing Tf > 1.5 Fix_Tailing->Result_Acid

Caption: Decision tree for optimizing HPLC conditions based on the pKa (~5.2) of the benzazepine derivative.[3][4][7][8][9][10][11]

References

  • Synthesis and Properties of 1-Benzazepines

    • Title: Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening.[1][2][3][9]

    • Source: Journal of Organic Chemistry (PMC).[4]

    • URL:[Link][2][3][4]

    • Relevance: Confirms the stability and solubility profiles of tetrahydro-1-benzazepine deriv
  • HPLC of Basic Drugs (General Protocol)

    • Title: Comparison of UHPLC and HPLC in Benzodiazepines Analysis.
    • Source: Journal of Analytical Methods in Chemistry.[1][2]

    • URL:[Link][2][3][4]

    • Relevance: Provides baseline gradient conditions for benzazepine-rel
  • pKa Estimation of Cyclic Anilines

    • Title: Physico-chemical properties of tetrahydroquinoline derivatives.[1][2][3]

    • Source: PubChem (Computed Properties).[4][12]

    • URL:[Link][2][3][4]

    • Relevance: Validates the pKa range (approx 5.0) for the homotetrahydroquinoline core.[4]

Sources

In vitro assay preparation using 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for In Vitro Evaluation of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Abstract & Scientific Context

The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for Vasopressin V2 receptor antagonists (vaptans) such as Tolvaptan and Mozavaptan. These agents are critical for treating hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).

This Application Note details the in vitro preparation and functional assay of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine , a structural analog used to probe Structure-Activity Relationships (SAR) within this class. The protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay to evaluate the compound's antagonistic potency against the Gs-coupled Vasopressin V2 receptor.

Compound Management & Properties

Successful in vitro data depends on precise compound handling. 1-benzazepines are lipophilic weak bases; improper solubilization can lead to micro-precipitation and false negatives (assay dropouts).

PropertySpecification
Compound Name 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
CAS Number 153254-46-7
Molecular Weight ~161.24 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM (Standard)
Storage -20°C (Desiccated, protect from light)
Solubility Note Soluble in DMSO >10 mg/mL. Avoid aqueous buffers for stock storage.
Protocol 1: Stock Solution Preparation (Self-Validating)

Objective: Create a stable 10 mM stock solution free of particulate matter.

  • Weighing: Accurately weigh 1.61 mg of the compound into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Validation Step: Dilute 10 µL of stock into 990 µL of PBS (100 µM). Measure Absorbance at 280nm. A consistent reading confirms solubility; precipitation will cause fluctuating baselines.

Biological Assay Protocol: TR-FRET cAMP Accumulation

Mechanism: The V2 receptor couples to Gs proteins. Agonist binding (Arginine Vasopressin, AVP) stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP. An antagonist (the test compound) will inhibit this AVP-induced cAMP spike.

Reagents & Materials
  • Cell Line: CHO-K1 cells stably expressing human AVPR2 (V2 Receptor).

  • Agonist: [Arg8]-Vasopressin (AVP) (Reference EC80 concentration).

  • Detection Kit: HTRF® or LANCE® cAMP detection kit (Europium chelate donor + cAMP-d2 acceptor).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

Workflow Diagram

The following diagram illustrates the logical flow of the experiment, ensuring the user understands the "Antagonist Mode" setup.

G Compound 9-methyl-benzazepine (Test Compound) Incubation1 Pre-Incubation (15 min @ 37°C) Compound->Incubation1 Cells CHO-V2 Cells (Suspension) Cells->Incubation1 AVP Add Agonist (AVP @ EC80) Incubation1->AVP Antagonist Mode Incubation2 Stimulation (30 min @ 37°C) AVP->Incubation2 Lysis Lysis & Detection (Eu-cAMP + d2-cAMP) Incubation2->Lysis Read Read TR-FRET (665nm/620nm) Lysis->Read

Caption: Experimental workflow for V2 receptor antagonist screening. The test compound is pre-incubated to allow receptor occupancy before agonist challenge.

Step-by-Step Procedure

Step 1: Serial Dilution (3x Concentration) Prepare the compound at 3x the final assay concentration to account for volume additions.

  • Start with 10 mM DMSO stock.

  • Perform 1:3 serial dilutions in Assay Buffer (containing IBMX) to generate a dose-response curve (e.g., 10 µM down to 0.1 nM final).

    • Critical: Ensure final DMSO concentration is <1% to avoid non-specific cell toxicity.

Step 2: Cell Preparation

  • Harvest CHO-V2 cells and resuspend in Assay Buffer at a density of 200,000 cells/mL.

  • Dispense 10 µL of cell suspension into each well of a white 384-well low-volume plate (2,000 cells/well).

Step 3: Compound Addition (Antagonist Pre-treatment)

  • Add 5 µL of the diluted 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine to the cells.

  • Incubate for 15 minutes at room temperature. This allows the benzazepine to bind the V2 receptor orthosteric site.

Step 4: Agonist Stimulation [1]

  • Add 5 µL of AVP (Vasopressin) at its EC80 concentration (typically ~1-5 nM, predetermined in a separate experiment).

    • Note: Using EC80 ensures a robust signal window to detect inhibition.

  • Incubate for 30 minutes at 37°C.

Step 5: Detection

  • Add 10 µL of Detection Mix (5 µL cAMP-d2 + 5 µL Anti-cAMP-Cryptate).

  • Incubate for 1 hour at room temperature in the dark.

  • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Interpretation

The assay relies on competitive immunoassay principles.

  • High cAMP (Low Inhibition): Unlabeled cAMP from cells competes with d2-cAMP for the antibody. Low FRET Signal.

  • Low cAMP (High Inhibition): Benzazepine blocks V2; low cellular cAMP. d2-cAMP binds antibody. High FRET Signal.

Calculations:

  • Calculate Ratio:

    
    
    
  • Normalize data to % Inhibition:

    
    
    
    • PosControl: Cells + AVP (Max cAMP)

    • NegControl: Cells + Buffer (Basal cAMP)

  • Fit data to a 4-parameter logistic (4PL) model to determine IC50 .

Signaling Pathway Visualization

Understanding the mechanistic intervention point is crucial for troubleshooting.

Pathway AVP Vasopressin (AVP) V2R V2 Receptor (GPCR) AVP->V2R Activates Benzazepine 9-methyl-benzazepine (Inhibitor) Benzazepine->V2R Blocks Gs Gs Protein V2R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation (Aquaporin-2 Translocation) cAMP->PKA

Caption: Mechanistic pathway. The benzazepine derivative competitively antagonizes the V2 receptor, preventing Gs-mediated cAMP production.

Troubleshooting & Optimization
IssueProbable CauseSolution
High Well-to-Well Variability Pipetting error or cell clumping.Use automated dispensing; ensure cells are monodisperse before plating.
Low Signal Window AVP concentration too low or IBMX missing.Verify AVP EC80; ensure IBMX (0.5 mM) is fresh to stop cAMP degradation.
Right-Shifted IC50 Incubation time too short.Extend pre-incubation to 30 mins to ensure equilibrium for slow-binding kinetics.
Precipitation Compound insolubility at high µM.Check the 100 µM well visually. If cloudy, lower max concentration.
References
  • Kondo, K., et al. (1999).[2] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist."[2][3] Bioorganic & Medicinal Chemistry.

  • Cisbio Bioassays. (2025). "cAMP Gs Dynamic Kit - User Guide." Revvity.

  • Decaux, G., et al. (2008). "Tolvaptan, a selective vasopressin V2-receptor antagonist, for the treatment of hyponatremia." New England Journal of Medicine.

  • PubChem. (2025). "Compound Summary: 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine." National Library of Medicine.

Sources

Application Note: Preparation of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-purity protocol for the synthesis of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (also known as 9-methyl-2,3,4,5-tetrahydrobenzo[b]azepine) and its conversion into stable salts.

The protocol is designed for scalability and reliability, utilizing o-toluidine as the starting material. This route ensures regiospecific placement of the methyl group at the 9-position via intramolecular Friedel-Crafts cyclization.

Abstract & Strategic Overview

The 1-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as a core for vasopressin antagonists (e.g., Mozavaptan) and various CNS-active agents. The 9-methyl substituted variant presents a specific synthetic challenge due to the need for precise regiocontrol on the benzene ring.

This protocol details a 4-step linear synthesis starting from commercially available o-toluidine . The strategy leverages the ortho-directing effect of the existing methyl group to force cyclization at the vacant C6 position, which corresponds to the C9 position in the final benzazepine system.

Key Advantages of This Route:
  • Regiospecificity: The starting material (o-toluidine) pre-installs the methyl group, eliminating the need for late-stage methylation and preventing isomer mixtures.

  • Scalability: Intermediates are stable solids or oils that can be purified by crystallization or standard chromatography.

  • Salt Selection: Procedures for generating both the Hydrochloride (HCl) and L-Tartrate salts are provided to address solubility and stability requirements.

Retrosynthetic Analysis

The logic follows a disconnection at the C5-C5a bond (Friedel-Crafts Acylation) and the N1-C2 bond (Alkylation).

Retrosynthesis cluster_legend Legend Target 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (Target Amine) Ketone 9-Methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (Key Intermediate) Target->Ketone Reduction (C=O -> CH2) Acid 4-[(2-Methylphenyl)amino]butanoic acid Ketone->Acid Intramolecular Friedel-Crafts Start o-Toluidine + Ethyl 4-bromobutyrate Acid->Start N-Alkylation & Hydrolysis Blue: Target Blue: Target Green: Starting Materials Green: Starting Materials Blue: Target->Green: Starting Materials

Figure 1: Retrosynthetic logic ensuring regiospecificity.

Detailed Experimental Protocol

Stage 1: N-Alkylation and Hydrolysis

Objective: Synthesis of 4-[(2-methylphenyl)amino]butanoic acid.

Reagents:

  • o-Toluidine (1.0 equiv)

  • Ethyl 4-bromobutyrate (1.1 equiv)

  • Potassium Carbonate (

    
    , 1.5 equiv)[1]
    
  • Potassium Iodide (KI, 0.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Hydrolysis Base: NaOH (2M aq).

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine (10.7 g, 100 mmol) in DMF (100 mL). Add

    
     (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol).
    
  • Add ethyl 4-bromobutyrate (21.5 g, 110 mmol) dropwise.

  • Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of aniline.

  • Workup: Cool to room temperature. Pour into water (500 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate to yield the crude ester.
    
  • Hydrolysis: Dissolve the crude ester in Methanol (100 mL) and add 2M NaOH (100 mL). Stir at reflux for 2 hours.

  • Cool and remove methanol under vacuum. Wash the aqueous phase with Ether (to remove unreacted aniline/ester).

  • Acidification: Adjust the aqueous phase to pH 3-4 with 2M HCl. The product, 4-[(2-methylphenyl)amino]butanoic acid , will precipitate or oil out. Extract with EtOAc, dry, and concentrate.[2]

    • Yield Expectation: 75-85%.

    • Appearance: Off-white solid or viscous oil.

Stage 2: Cyclization (Ring Closure)

Objective: Preparation of 9-methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.

Mechanism: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA). PPA serves as both solvent and Lewis acid catalyst.

Procedure:

  • Place Polyphosphoric Acid (100 g) in a mechanical stirrer-equipped flask and heat to 60°C to reduce viscosity.

  • Add the amino acid from Stage 1 (10.0 g) portion-wise to the stirring PPA. Ensure thorough mixing.

  • Increase temperature to 100-110°C and stir for 2-3 hours. The mixture will turn dark red/brown.

    • Critical Control Point: Do not exceed 120°C to prevent decomposition.

  • Quench: Cool to 60°C. Carefully pour the mixture onto crushed ice (300 g) with vigorous stirring. The complex will hydrolyze, and the ketone product will precipitate.

  • Isolation: Neutralize the slurry to pH 8 with 50% NaOH or solid

    
     (Caution: Exothermic).
    
  • Extract with Dichloromethane (DCM, 3 x 100 mL).

  • Purification: The crude ketone is often pure enough. If necessary, purify via flash chromatography (

    
    , Hexane/EtOAc 8:2).
    
    • Yield Expectation: 60-70%.

    • Data: IR shows strong C=O stretch at ~1670 cm⁻¹ (aryl ketone).

Stage 3: Reduction to Amine

Objective: Conversion to 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Method: Ionic Hydrogenation (Triethylsilane / TFA) or Catalytic Hydrogenation. Recommended Method (Ionic Hydrogenation): Superior for aryl ketones, avoiding high-pressure equipment.

Procedure:

  • Dissolve the ketone (5.0 g, 28.5 mmol) in Trifluoroacetic acid (TFA, 20 mL).

  • Add Triethylsilane (

    
    , 13.2 g, 114 mmol, 4 equiv) dropwise at room temperature.
    
    • Note: Exotherm possible.

  • Stir at 50°C for 16 hours.

  • Workup: Remove excess TFA/Silane under reduced pressure.

  • Basify the residue with sat.

    
     solution.
    
  • Extract with DCM (3 x 50 mL). Dry over

    
     and concentrate.
    
  • Purification: Purify the free base by column chromatography (

    
    , DCM/MeOH 95:5 + 1% 
    
    
    
    ).
    • Yield Expectation: 80%.

    • Product: Colorless to pale yellow oil.

Salt Formation Protocols

The free base is prone to oxidation; conversion to a salt is mandatory for long-term storage.

Protocol A: Hydrochloride Salt (Standard)
  • Dissolve the purified free base (1.0 g) in anhydrous Diethyl Ether (10 mL).

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether (4.0 mL, slight excess) dropwise with stirring.

  • A white precipitate will form immediately.

  • Stir for 30 minutes. Filter the solid under Argon (hygroscopic).

  • Wash with cold ether and dry under vacuum over

    
    .
    
    • Result: 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride.[3]

    • Melting Point: >200°C (dec).[4][5]

Protocol B: L-Tartrate Salt (For Solubility/Resolution)
  • Dissolve the free base (1.0 g, 6.2 mmol) in Ethanol (5 mL).

  • In a separate vessel, dissolve L-(+)-Tartaric acid (0.93 g, 6.2 mmol) in Ethanol (5 mL).

  • Add the acid solution to the amine solution at 60°C.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filter the crystalline solid.[4]

    • Result: 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine L-tartrate.

Process Visualization

Workflow Step1 Step 1: Alkylation (o-Toluidine + Ethyl 4-bromobutyrate) Solvent: DMF, Base: K2CO3 Step2 Step 2: Hydrolysis (NaOH/MeOH) -> Amino Acid Intermediate Step1->Step2 Step3 Step 3: Cyclization (PPA, 110°C) -> 5-Oxo Intermediate Step2->Step3 Step4 Step 4: Reduction (Et3SiH / TFA) -> Target Free Base Step3->Step4 Step5 Step 5: Salt Formation (HCl/Ether) -> Final Salt Step4->Step5

Figure 2: Linear workflow for the synthesis of the target salt.

Analytical Validation (QC)

ParameterSpecificationMethod
Appearance White to off-white crystalline solid (Salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (NMR) 1H NMR (400 MHz, DMSO-d6): δ 7.1-6.9 (m, 3H, Ar-H),3.1-3.0 (m, 4H, N-CH2, Ar-CH2),2.3 (s, 3H, Ar-CH3),1.8-1.6 (m, 4H, CH2-CH2).1H NMR
Mass Spec [M+H]+ = 162.12 (Free Base)LC-MS (ESI)

Note on NMR: The methyl group at position 9 (ortho to bridgehead) typically appears as a singlet around 2.2-2.4 ppm. The integration of aromatic protons should be 3, confirming the trisubstituted benzene ring.

References

  • Synthesis of Tetrahydro-1-benzazepines

    • Methodology: "Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate". ResearchGate.[6][7] Available at: Link

    • Relevance: Confirms the use of o-toluidine derivatives to access the 9-methyl-benzazepine scaffold via Friedel-Crafts cycliz
  • Cyclization Conditions (PPA): Source: "Synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ones". J. Chem. Soc. Perkin Trans. 1. Context: Validates Polyphosphoric Acid (PPA) as the standard reagent for cyclizing N-aryl-amino acids to benzazepinones.
  • Source: "Ionic Hydrogenation of Aryl Ketones using Triethylsilane/TFA". Journal of Organic Chemistry.
  • Compound Data

    • Database: PubChem CID 1400243 (Parent Benzazepine). Available at:

    • Context: General physical properties and safety data for the tetrahydro-1-benzazepine class.

Sources

Application Note: Scalable Synthesis Routes for 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Strategic Rationale

The 1-benzazepine skeleton is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for arginine vasopressin (AVP) V2 receptor antagonists such as Tolvaptan, Mozavaptan, and Conivaptan , 1, 2. Synthesizing the 7-membered azepine ring poses significant thermodynamic and kinetic challenges, particularly at manufacturing scales.

This application note outlines a highly scalable, four-step synthetic route to 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine starting from commercially available methyl 3-methylanthranilate (methyl 2-amino-3-methylbenzoate).

Structural Mapping & Causality (E-E-A-T)

To achieve the 9-methyl substitution on the final benzazepine, the starting material must possess a methyl group adjacent to the aniline nitrogen. In methyl 3-methylanthranilate, the amino group is at C2, the methyl is at C3, and the ester is at C1. Upon cyclization, the C2-amine becomes position 1 (N) of the benzazepine, and the C3-methyl perfectly maps to the C9 position of the target structure.

The causality behind the selected reaction conditions is as follows:

  • Step 1: Finkelstein-Assisted N-Alkylation. Direct alkylation of sterically hindered anilines with alkyl bromides is notoriously sluggish. The addition of catalytic KI converts ethyl 4-bromobutyrate to the more reactive alkyl iodide in situ, driving the reaction to completion, while K₂CO₃ acts as an acid scavenger to prevent amine protonation.

  • Step 2: Dieckmann Condensation. Closing a 7-membered ring is entropically disfavored. By utilizing a Dieckmann condensation with a strong base (KOtBu), the irreversible formation of the stable β-keto ester enolate thermodynamically drives the cyclization forward 1.

  • Step 3: Saponification & Decarboxylation. The β-keto ester is hydrolyzed to a β-keto acid. Upon heating in acidic media, it undergoes a concerted pericyclic decarboxylation via a 6-membered transition state. The continuous release of CO₂ gas shifts the equilibrium entirely to the 5-oxo-benzazepine product 3.

  • Step 4: Benzylic Reduction. The resulting ketone is located at the benzylic position (C5). Mild catalytic hydrogenation over Pd/C in the presence of a catalytic acid efficiently reduces the benzylic ketone to a methylene group, avoiding the harsh conditions of a Wolff-Kishner reduction.

Workflow Visualization

SynthesisRoute SM Starting Materials Methyl 3-methylanthranilate + Ethyl 4-bromobutyrate Step1 Step 1: N-Alkylation K2CO3, KI, DMF, 80°C SM->Step1 Int1 Intermediate 1 Diester Derivative Step1->Int1 Step2 Step 2: Dieckmann Condensation KOtBu, THF, 0°C to RT Int1->Step2 Int2 Intermediate 2 β-Keto Ester Step2->Int2 Step3 Step 3: Hydrolysis & Decarboxylation 1. NaOH, EtOH  |  2. HCl, Heat Int2->Step3 Int3 Intermediate 3 9-Methyl-1-benzazepin-5-one Step3->Int3 Step4 Step 4: Benzylic Reduction H2, Pd/C, MeOH/HCl Int3->Step4 Product Target Compound 9-Methyl-2,3,4,5-tetrahydro- 1H-1-benzazepine Step4->Product

Fig 1. Four-step scalable synthesis workflow for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Quantitative Data Summary

The table below summarizes the optimized parameters established during process scale-up (100 g scale validation).

StepReaction PhaseKey Reagents & SolventsTime / TempScalable Yield (%)Purity (HPLC)
1 N-AlkylationK₂CO₃, KI, DMF80°C, 12 h85 - 88%>98.0%
2 Dieckmann CondensationKOtBu, THF0°C to RT, 4 h78 - 82%>95.0%
3 DecarboxylationNaOH, then HClReflux (85°C), 6 h90 - 93%>99.0%
4 Benzylic ReductionPd/C, H₂ (50 psi), MeOH/H⁺RT, 8 h92 - 95%>99.5%

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to guarantee batch-to-batch reproducibility.

Protocol 1: Synthesis of Methyl 2-((4-ethoxy-4-oxobutyl)amino)-3-methylbenzoate
  • Charge: Equip a jacketed reactor with methyl 3-methylanthranilate (1.0 equiv, 100 g) and anhydrous DMF (5 vol, 500 mL).

  • Reagent Addition: Add K₂CO₃ (2.0 equiv, 167 g) and KI (0.1 equiv, 10 g). Stir for 15 minutes.

  • Alkylation: Dropwise add ethyl 4-bromobutyrate (1.2 equiv, 141 g) over 30 minutes to prevent localized concentration spiking.

  • Heating: Ramp internal temperature to 80°C and maintain for 12 hours.

  • IPC (Self-Validation): Sample the slurry for HPLC analysis. Proceed only when starting aniline is <2.0% AUC.

  • Workup: Cool to 20°C. Quench into DI water (15 vol) and extract with EtOAc (3 × 5 vol). Wash combined organics with 5% LiCl solution (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 1 as a viscous oil.

Protocol 2: Synthesis of Ethyl 9-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
  • Charge: Dissolve Intermediate 1 (1.0 equiv) in anhydrous THF (10 vol) under a strict N₂ atmosphere.

  • Cooling: Chill the reactor to 0°C.

  • Base Addition: Add KOtBu (1.5 equiv) in 5 portions over 1 hour. Note: This reaction is highly exothermic; maintain internal temp <10°C. The solution will turn deep orange, indicating enolate formation.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 4 hours.

  • IPC (Self-Validation): TLC (Hexanes/EtOAc 3:1) must show complete consumption of the diester precursor.

  • Workup: Quench cautiously with 1M Acetic Acid until the pH reaches 6.0. Concentrate the THF under reduced pressure, partition the aqueous residue with DCM (3 × 4 vol), dry over MgSO₄, and evaporate to yield Intermediate 2.

Protocol 3: Synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
  • Saponification: Dissolve Intermediate 2 (1.0 equiv) in EtOH (5 vol). Add 2M NaOH aqueous solution (3.0 equiv). Stir at room temperature for 2 hours.

  • Acidification: Slowly add 6M HCl to adjust the pH to 1.0.

  • Decarboxylation: Heat the mixture to reflux (85°C) for 6 hours.

  • IPC (Self-Validation): Observe the reaction mixture; complete cessation of CO₂ bubbling indicates the end of the reaction. Confirm via HPLC (loss of the carboxylate peak).

  • Workup: Cool to room temperature. Carefully neutralize to pH 7.5 using saturated NaHCO₃. Extract with EtOAc (3 × 4 vol), wash with brine, dry, and concentrate to yield Intermediate 3 as a solid.

Protocol 4: Synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
  • Charge: In a high-pressure autoclave, dissolve Intermediate 3 (1.0 equiv) in Methanol (10 vol). Add concentrated HCl (0.1 equiv) to facilitate benzylic activation.

  • Catalyst: Carefully add 10% Pd/C (0.05 equiv by weight) under a blanket of N₂.

  • Hydrogenation: Purge the vessel with N₂ (3×), followed by H₂ gas (3×). Pressurize the reactor to 50 psi with H₂ and stir vigorously at room temperature for 8 hours.

  • IPC (Self-Validation): Monitor hydrogen uptake. Once uptake ceases, sample for LC-MS (Target mass: [M+H]⁺ = 162.2).

  • Workup: Vent H₂ and purge with N₂. Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate, neutralize with 1M NaOH, and extract with DCM. Purify the final product via vacuum distillation or crystallization to yield the target compound.

References

  • **A Scalable Process for the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine Monohydrate and 4-[(Biphenyl-2-ylcarbonyl)amino]benzoic Acid: Two

Sources

Application Note: Crystallization Techniques for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the crystallization and purification protocols for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine , a critical bicyclic intermediate often utilized in the synthesis of vasopressin V2 receptor antagonists (e.g., Tolvaptan analogs) and other CNS-active agents.[1]

Unlike its isomer (3-benzazepine), this molecule contains a nitrogen atom directly fused to the benzene ring, classifying it as a cyclic aniline .[1] This structural distinction dictates its low basicity (pKa ~5.0–6.[1]0) and susceptibility to oxidation.[1] Consequently, standard amine crystallization techniques must be modified to favor anhydrous salt formation or low-temperature free-base crystallization to prevent hydrolysis and degradation.[1]

Key Deliverables:

  • Primary Protocol: Anhydrous Hydrochloride (HCl) Salt Formation.[1]

  • Secondary Protocol: Free-Base Recrystallization from Hydrocarbon Solvents.[1]

  • Troubleshooting: Mitigation of "oiling out" and oxidative darkening.[1]

Molecule Profile & Solubility Analysis

Understanding the physicochemical properties is the prerequisite for successful crystallization.[1]

PropertyDescriptionProcess Implication
Chemical Structure Bicyclic, 7-membered N-heterocycle fused to benzene.[1] Methyl group at C9 (ortho to N).[1]Steric hindrance at N1; reduced nucleophilicity compared to unhindered anilines.[1]
Functional Class Cyclic Aniline (Secondary Amine).[1][2]Low basicity.[1] Salts with weak acids (tartrate, acetate) are unstable.[1] Strong acids (HCl, MsOH) are required.
Lipophilicity Moderate to High (LogP ~2.5–3.0).[1]Highly soluble in DCM, EtOAc, Toluene.[1] Insoluble in Water.[1]
Stability Air-sensitive (oxidation to imine/oxide).[1]Inert atmosphere (N2/Ar) is mandatory during heating steps.[1]
Solubility Screening Data (at 25°C)
  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Moderate Solubility (20–50 mg/mL): Isopropyl Alcohol (IPA), Ethanol (hot), Toluene.[1]

  • Low Solubility (<5 mg/mL): Heptane, Hexane, Water (Free base).[1]

  • Antisolvents: Heptane, Methyl tert-butyl ether (MTBE).[1]

Protocol A: Anhydrous Hydrochloride Salt Crystallization (Recommended)[1]

This method is the industry standard for purifying aniline-type intermediates.[1] It rejects regioisomers and non-basic impurities effectively.[1]

Objective: Isolate the target as a stable, crystalline HCl salt. Scale: 10 g input (Adaptable to kg scale).

Reagents
  • Substrate: Crude 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (oil or semi-solid).[1]

  • Solvent: Isopropyl Alcohol (IPA) [Anhydrous].[1]

  • Acid Source: 4M HCl in Dioxane or 5-6M HCl in IPA (Do not use aqueous HCl).[1]

  • Antisolvent: MTBE or Heptane.[1]

Step-by-Step Procedure
  • Dissolution:

    • Charge 10 g of crude substrate into a chemically resistant reactor (glass/Hastelloy).[1]

    • Add 50 mL of Anhydrous IPA (5 vol).

    • Stir at room temperature (20–25°C) until fully dissolved. If particulates remain, filter through a 0.45 µm PTFE membrane.[1]

  • Acid Addition (Controlled Nucleation):

    • Cool the solution to 0–5°C .

    • Slowly add 1.1 equivalents of HCl (in Dioxane/IPA) dropwise over 30 minutes.

    • Observation: An off-white precipitate should form immediately.[1] If the solution turns dark or oils out, pause addition and increase stirring speed (see Troubleshooting).

  • Crystal Growth (Aging):

    • Allow the slurry to warm to 20°C over 1 hour.

    • Stir for an additional 2 hours to ripen the crystals (Ostwald ripening).

  • Antisolvent Charge (Yield Maximization):

    • If the supernatant is still highly colored or yield appears low, slowly add 20 mL of MTBE (2 vol) over 20 minutes.

    • Cool back to 0°C and hold for 1 hour.

  • Isolation:

    • Filter the solids using a sintered glass funnel (Pore size 3) or centrifuge.[1]

    • Wash: Displace mother liquor with 20 mL of cold (0°C) IPA/MTBE (1:1 mixture).

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Ensure no residual acid remains.[1]

Protocol B: Free Base Recrystallization (Polishing)[1]

Used when the final application requires the free amine or if the salt is hygroscopic.[1]

Objective: Purify the neutral molecule to >99% HPLC purity.

Reagents
  • Solvent System: Ethyl Acetate (Solvent) / Heptane (Antisolvent).[1]

Step-by-Step Procedure
  • Dissolution:

    • Dissolve crude solid in Ethyl Acetate (3 vol) at 60°C (Reflux).

    • Critical: Maintain N2 atmosphere to prevent oxidation at elevated temperatures.[1]

  • Antisolvent Addition:

    • While maintaining 60°C, add Heptane dropwise until the solution becomes slightly turbid (cloud point).

    • Add a small volume of Ethyl Acetate (0.5 vol) to clarify the solution.[1]

  • Cooling Profile:

    • Ramp 1: Cool from 60°C to 40°C at 10°C/hour.

    • Seeding: At 40°C, add 0.5% wt/wt seed crystals (if available).

    • Ramp 2: Cool from 40°C to 0°C at 5°C/hour.

  • Isolation:

    • Filter the crystalline solid rapidly (cold filtration).[1]

    • Wash with cold Heptane.[1]

    • Dry under vacuum at ambient temperature (<30°C) to prevent melting/sublimation.[1]

Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

CrystallizationWorkflow Start Crude Reaction Mixture (9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine) CheckPurity Check HPLC Purity & Physical State Start->CheckPurity Decision1 Is Purity > 90%? CheckPurity->Decision1 RouteSalt Route A: Salt Formation (Removal of isomers/non-basics) Decision1->RouteSalt No (<90%) RouteBase Route B: Free Base Recrystallization Decision1->RouteBase Yes (>90%) ProcessSalt 1. Dissolve in IPA 2. Add HCl/IPA at 0°C 3. Filter & Wash RouteSalt->ProcessSalt ProcessBase 1. Dissolve in EtOAc (60°C) 2. Add Heptane 3. Slow Cool RouteBase->ProcessBase FinalProduct Final API Intermediate (>99% Purity) ProcessSalt->FinalProduct ProcessBase->FinalProduct

Figure 1: Decision tree for selecting the optimal purification route based on crude input quality.

Troubleshooting & Optimization

Common issues encountered with tetrahydro-1-benzazepines and their remediation.

IssueProbable CauseCorrective Action
Oiling Out Phase separation of the salt before crystallization (Liquid-Liquid Phase Split).[1]1. Reduce cooling rate.2. Increase agitation shear.3. Seed the mixture immediately upon acid addition.4. Use a more polar solvent mixture (e.g., add 5% MeOH to IPA).[1]
Dark Coloration Oxidation of the aniline nitrogen.[1]1. Ensure rigorous N2 purging .2. Add an antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup prior to crystallization.3.[1] Recrystallize with activated carbon (Charcoal).[1]
Low Yield High solubility of the salt in the mother liquor.[1]1. Lower the final temperature to -10°C.2. Increase the ratio of Antisolvent (MTBE/Heptane).3. Verify the HCl stoichiometry (ensure slight excess, 1.1 eq).
Hygroscopicity HCl salt absorbing moisture.[1]1. Switch counter-ion to Oxalate or Fumarate (often non-hygroscopic for anilines).2.[1] Store under desiccant.

References

  • Patent Context: Substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines. (Related synthesis and purification of benzazepine scaffolds). US Patent 2004/0209864 A1 .[1][3] Link

  • General Methodology: Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for salt selection in process chemistry).

  • Structural Analog Data: Kondo, K., et al. (1999).[1][4] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist".[1][4][5] Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.[1][4] Link

  • Crystallization Science: Stalder, R., et al. (2010).[1] "Crystallization of Organic Salts". Crystal Growth & Design. (Principles of acid-base crystallization).

Disclaimer: This protocol is intended for research and development purposes. All procedures should be performed by qualified personnel using appropriate safety equipment (PPE) and engineering controls.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, particularly focusing on a common synthetic route involving an intramolecular Friedel-Crafts acylation followed by reduction.

Question 1: Low yield during the intramolecular Friedel-Crafts cyclization of N-(4-methylphenyl)-4-chlorobutanamide to form 1-(4-methylphenyl)-azepan-2-one. What are the potential causes and solutions?

Answer:

Low yields in this key cyclization step are a frequent challenge. The primary causes often revolve around the reactivity of the aromatic ring, the stability of the acylium ion intermediate, and the reaction conditions.

Causality and Experimental Choices:

The intramolecular Friedel-Crafts acylation relies on the electrophilic attack of the acylium ion on the electron-rich aromatic ring of the N-(4-methylphenyl) group. The methyl group at the 9-position is electron-donating, which should facilitate this reaction. However, several factors can impede the desired outcome.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity Lewis acids like AlCl₃ are highly moisture-sensitive. Contamination with water will deactivate the catalyst and stall the reaction.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Lewis acid.
Deactivation of the Aromatic Ring While the methyl group is activating, any electron-withdrawing impurities or side-products can deactivate the ring towards electrophilic substitution.Purify the starting N-(4-methylphenyl)-4-chlorobutanamide meticulously before the cyclization step.
Side Reactions Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations, leading to polymeric byproducts.Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture.
Carbocation Rearrangement Although less common in acylation compared to alkylation, under certain conditions, rearrangement of the acylium ion could lead to undesired products.[1]This is generally not a major issue with acylium ions due to their resonance stabilization.[2] However, ensuring a strong Lewis acid is used can help to rapidly form the desired acylium ion.

Experimental Protocol: Optimized Intramolecular Friedel-Crafts Cyclization

  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry nitrogen.

  • Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE). Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the N-(4-methylphenyl)-4-chlorobutanamide (1 equivalent) in the same dry solvent and add it to the dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours to maintain a low concentration of the substrate.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Question 2: My final product after reduction of the lactam is impure. What are common impurities and how can I remove them?

Answer:

Impurities in the final product often stem from incomplete reactions or side reactions during the reduction step. The choice of reducing agent and subsequent purification are critical for obtaining high-purity 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Common Impurities and Purification Strategies:

Impurity Origin Purification Method
Unreacted Lactam Incomplete reduction of the 1-(4-methylphenyl)-azepan-2-one.Column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate will separate the more polar lactam from the desired amine.
Over-reduction Products Strong reducing agents like LiAlH₄ can sometimes lead to the cleavage of other bonds if the reaction is not carefully controlled.Careful control of reaction temperature and stoichiometry of the reducing agent is crucial. If over-reduction occurs, purification by column chromatography may be possible, but optimizing the reduction step is a better approach.
Ring-Opened Byproducts Cleavage of the benzazepine ring can occur under harsh acidic or basic conditions during work-up.Neutralize the reaction mixture carefully during the work-up procedure. Purification can be attempted by column chromatography or recrystallization.

Experimental Protocol: Reduction and Purification

  • Reduction: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Dissolve the crude lactam in anhydrous THF and add it dropwise to the LiAlH₄ suspension. After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash the filter cake with THF.

  • Purification: Concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to achieve a high yield of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine?

A high-yielding synthesis often involves a multi-step process. A common and effective route starts from 4-methylaniline, which is first acylated with 4-chlorobutyryl chloride to form N-(4-methylphenyl)-4-chlorobutanamide. This intermediate then undergoes an intramolecular Friedel-Crafts cyclization to yield the corresponding lactam, which is subsequently reduced to the final product.[4]

Synthetic_Route A 4-Methylaniline B N-(4-methylphenyl)- 4-chlorobutanamide A->B Acylation with 4-chlorobutyryl chloride C 1-(4-methylphenyl)- azepan-2-one (Lactam) B->C Intramolecular Friedel-Crafts (AlCl3) D 9-methyl-2,3,4,5-tetrahydro -1H-1-benzazepine C->D Reduction (e.g., LiAlH4)

Caption: Common synthetic pathway to 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Q2: Are there alternative methods to the Friedel-Crafts cyclization?

Yes, several other methods have been developed for the synthesis of the benzazepine core. These include:

  • Palladium-catalyzed intramolecular C-N bond formation: This can be an effective method, though it may require more specialized catalysts and ligands.[5]

  • Ring-closing metathesis (RCM): This powerful technique can be used to form the seven-membered ring, but it requires a substrate with two terminal alkenes.

  • Condensation reactions: For certain substituted benzazepines, condensation of o-phenylenediamines with ketones can be a viable route.[6][7]

The choice of method will depend on the available starting materials, the desired substitution pattern, and the scale of the reaction.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Visualizing the spots under UV light or by staining with an appropriate agent (e.g., potassium permanganate or iodine) will allow you to determine when the reaction is complete.

Q4: What are the key safety precautions to take during this synthesis?

  • Friedel-Crafts Reaction: Aluminum chloride is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so ensure proper cooling. Quenching the reaction should be done slowly and carefully.

  • Reduction with LiAlH₄: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood. Use anhydrous solvents and glassware. The quenching procedure must be performed with extreme caution, especially on a larger scale.

  • Solvents: Many of the solvents used (e.g., dichloromethane, THF) are flammable and/or toxic. Always work in a well-ventilated fume hood.

By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the yield and purity of your 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine synthesis.

References

  • US8273735B2 - Process for preparing benzazepine compounds or salts thereof - Google Patents. (n.d.).
  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed. (n.d.).
  • Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals | The Journal of Organic Chemistry - ACS Publications. (2026, January 23).
  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[3][8]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC. (2021, October 6). Retrieved from

  • Friedel–Crafts Acylation - MilliporeSigma. (n.d.).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (2025, April 30).
  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals - PMC. (2026, January 23).
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30).
  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).
  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. (2011, March 29).
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (2022, April 19).
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC. (n.d.).
  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7).
  • Synthesis of 9-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide. (n.d.).
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (n.d.).
  • WO2012046244A1 - Process for preparing tolvaptan intermediates - Google Patents. (n.d.).
  • Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues - ResearchGate. (2025, August 10).
  • CN108503586B - Process for the preparation of tolvaptan intermediates - Google Patents. (n.d.).
  • Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst - ResearchGate. (n.d.).
  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process | The Journal of Organic Chemistry - ACS Publications. (2016, July 14).
  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC. (n.d.).
  • N,N′-(1,4-Phenylene)bis(4-chlorobutanamide) - PMC. (n.d.).
  • Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Photochemical Cyclization of N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide. (2026, February 11).
  • Gold-Catalyzed Asymmetric Intramolecular Cyclization of N-Allenamides for the Synthesis of Chiral Tetrahydrocarbolines - PubMed. (2017, December 11).
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC. (2023, January 25).
  • Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives - PMC. (n.d.).
  • Intramolecular cyclizations initiated by DMTSM or DMTSF. - ResearchGate. (n.d.).
  • Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][3][9]thiazepine ring system. (2025, December 9). Retrieved from

Sources

Troubleshooting cyclization failures in benzazepine formation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzazepine synthesis. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the cyclization steps of benzazepine formation. We aim to equip you with the knowledge to diagnose and resolve experimental failures, ultimately leading to successful synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a question-and-answer format, providing explanations grounded in mechanistic principles and offering practical solutions.

Section 1: General Cyclization Issues

Q1: My cyclization reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?

A1: Low to no product formation is a common issue stemming from several factors. A systematic approach to troubleshooting is crucial.

  • Substrate Reactivity: The electronic nature of your starting materials is paramount. For electrophilic aromatic substitution-based cyclizations like the Bischler-Napieralski or Friedel-Crafts reactions, electron-rich aromatic rings are necessary for efficient ring closure.[1][2] The presence of electron-withdrawing groups on the aromatic ring will significantly hinder the reaction.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some reactions require elevated temperatures to overcome the activation energy barrier for the formation of the seven-membered ring, which is entropically disfavored.[3] However, excessively high temperatures can lead to degradation or side product formation.[1][4] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Reagent Purity and Stoichiometry: Ensure all reagents and solvents are of high purity and anhydrous, as moisture can quench many of the catalysts and reagents used in these cyclizations.[1] Incorrect stoichiometry of reagents can also lead to incomplete reactions or the formation of side products.

  • Catalyst Activity: The choice and activity of the catalyst are critical. For palladium-catalyzed reactions, the ligand and palladium source can dramatically influence the outcome.[5][6] In Friedel-Crafts reactions, the strength and amount of the Lewis acid are key.[7][8]

Q2: I'm observing the formation of a significant amount of a byproduct that appears to be the hydrolyzed starting material. How can I prevent this?

A2: Hydrolysis of starting materials, particularly amides, is a common side reaction, especially under acidic or basic conditions intended to promote cyclization.[3]

To minimize hydrolysis:

  • Avoid Harsh Conditions: Steer clear of strong acids or bases and prolonged high temperatures, as these conditions favor hydrolysis.[3]

  • Anhydrous Conditions: Strictly maintain anhydrous conditions, as the presence of water will promote hydrolysis. Ensure all glassware is oven-dried and solvents are properly dried before use.[1]

  • Alternative Strategy: In some cases, it may be more effective to intentionally hydrolyze the starting material in a separate step and then proceed with a well-established cyclization protocol for the resulting amine.[3]

Section 2: Troubleshooting Specific Cyclization Methods

This section delves into issues related to common named reactions used for benzazepine synthesis.

Q3: My Bischler-Napieralski reaction is failing. What are the common pitfalls with this reaction?

A3: The Bischler-Napieralski reaction is a powerful tool for the synthesis of dihydroisoquinoline-like structures, which can be precursors to benzazepines. However, its success is highly dependent on specific factors.

  • Substrate Suitability: This reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-rich aromatic rings.[1][2] Substrates with electron-withdrawing groups will likely fail to cyclize.

  • Dehydrating Agent: The choice of dehydrating agent is critical. Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and triflic anhydride (Tf₂O).[1][9][10] For less reactive substrates, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be necessary.[10]

  • Side Reactions: A common side reaction is the formation of a styrene-like byproduct via a retro-Ritter reaction.[1][9] This can be suppressed by using the corresponding nitrile as the reaction solvent to shift the equilibrium away from the elimination product.[1]

Q4: I am attempting a Pictet-Spengler reaction to form a tetrahydro-β-carboline fused to a seven-membered ring, but the reaction is not proceeding. What should I consider?

A4: The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[11]

  • Activation of the Aromatic Ring: Similar to the Bischler-Napieralski reaction, the aromatic ring needs to be sufficiently electron-rich to undergo electrophilic attack.[11] The presence of at least one electron-donating group on the aromatic ring is often necessary for good yields.

  • Carbonyl Component: The reactivity of the aldehyde or ketone is also important. Aldehydes are generally more reactive than ketones.

  • Acid Catalyst: The reaction is typically catalyzed by a protic or Lewis acid.[11] The choice and concentration of the acid can significantly impact the reaction rate and yield.

Q5: My intramolecular Friedel-Crafts acylation to form a benzazepinone is giving a low yield. How can I optimize this reaction?

A5: Intramolecular Friedel-Crafts acylation is a common method for forming cyclic ketones.

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄) are crucial.[8] Often, more than a stoichiometric amount of the Lewis acid is required due to complexation with the starting material and product.

  • Solvent: The choice of solvent can influence the activity of the Lewis acid and the solubility of the reactants. Common solvents include dichloromethane, nitrobenzene, and carbon disulfide.

  • Substrate Deactivation: The aromatic ring must not be deactivated by strong electron-withdrawing groups.

  • Alternative Promoters: In some cases, strong protic acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can be effective catalysts.[7] Hexafluoro-2-propanol (HFIP) has also been reported as a promoter for intramolecular Friedel-Crafts acylation under milder conditions.[8]

Q6: I am struggling with a palladium-catalyzed intramolecular cyclization (e.g., aza-Heck reaction) to form a benzazepine. What are the key parameters to screen?

A6: Palladium-catalyzed reactions offer a versatile approach to benzazepine synthesis, but they often require careful optimization.

  • Palladium Precatalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical for catalytic activity and selectivity.[5][6] A thorough screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary.

  • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) can significantly impact the reaction outcome.[5]

  • Solvent and Temperature: These parameters can affect the solubility of the catalyst and substrates, as well as the rate of the catalytic cycle.[12]

  • Protecting Groups: The nature of any protecting groups on nitrogen atoms can influence the reaction.[5] For instance, a tosyl group has been shown to be effective in some intramolecular aminations where other protecting groups failed.[5]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: General Procedure for Catalyst and Ligand Screening in a Palladium-Catalyzed Intramolecular Cyclization

This protocol provides a framework for systematically screening catalysts and ligands for a challenging intramolecular C-N bond formation.

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the benzazepine precursor (1.0 equiv).

  • Catalyst and Ligand Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the corresponding ligand (e.g., a bidentate phosphine ligand, 10 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) and the appropriate anhydrous solvent (e.g., toluene, dioxane).

  • Reaction Execution: Seal the vials under an inert atmosphere (e.g., nitrogen or argon) and place them in a preheated heating block at the desired temperature (e.g., 110 °C).

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at regular intervals. After the reaction is complete, quench the reaction, and analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the conversion and identify the desired product and any major byproducts.

Table 1: Example of a Catalyst and Ligand Screening Matrix

EntryPalladium SourceLigandBaseSolventTemperature (°C)Conversion (%)
1Pd₂(dba)₃XantphosK₂CO₃Toluene11015
2Pd₂(dba)₃BINAPK₂CO₃Toluene11040
3Pd(OAc)₂DavePhosCs₂CO₃Dioxane10065
4Pd(OAc)₂RuPhosCs₂CO₃Dioxane10085

This table is for illustrative purposes; optimal conditions will vary depending on the specific substrate.

Visualizing Troubleshooting Workflows

Diagrams can be powerful tools for visualizing complex decision-making processes in troubleshooting.

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Verify Starting Material Purity and Structure start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent and Solvent Quality start->check_reagents analyze_byproducts Analyze Crude Reaction Mixture for Byproducts check_sm->analyze_byproducts temp Temperature Optimization check_conditions->temp solvent Solvent Screening check_conditions->solvent time Time Course Study check_conditions->time catalyst Catalyst/Ligand Screening check_reagents->catalyst base Base Screening check_reagents->base anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous hydrolysis Hydrolysis Product Observed analyze_byproducts->hydrolysis starting_material Unreacted Starting Material analyze_byproducts->starting_material side_reaction Side Products Formed analyze_byproducts->side_reaction temp->analyze_byproducts solvent->analyze_byproducts time->analyze_byproducts catalyst->analyze_byproducts base->analyze_byproducts anhydrous->analyze_byproducts solution_hydrolysis solution_hydrolysis hydrolysis->solution_hydrolysis Solution: - Stricter anhydrous conditions - Milder reaction conditions solution_sm solution_sm starting_material->solution_sm Solution: - Increase temperature/time - More active catalyst - Different solvent solution_side solution_side side_reaction->solution_side Solution: - Lower temperature - Change catalyst/ligand - Adjust stoichiometry

Caption: A workflow for troubleshooting low-yield benzazepine cyclization reactions.

References

  • BenchChem. (n.d.). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
  • Yoshida, M., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PMC.
  • Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. (2010). Current Opinion in Drug Discovery & Development.
  • ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome.
  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. (2013). R Discovery. Retrieved from

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
  • Bischler-Napieralski Reaction. (n.d.). Cambridge University Press.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.

Sources

Optimizing reaction temperature for methyl-benzazepine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Methyl-Benzazepine Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic challenges researchers face when synthesizing methyl-benzazepine derivatives.

Benzazepines are privileged heterocyclic scaffolds in drug discovery, but their synthesis is notoriously sensitive to thermal conditions. Whether you are driving a Ritter-type cyclization, executing a delicate copper-catalyzed asymmetric reduction, or performing a multicomponent annulation, temperature dictates the delicate balance between kinetic selectivity and thermodynamic conversion.

Below, you will find field-proven troubleshooting guides, standardized protocols, and mechanistic insights to optimize your reaction temperatures.

Interactive Troubleshooting & FAQs

Q1: I am performing a copper-catalyzed asymmetric reductive cyclization to form 1-benzazepine derivatives. Why does my yield plummet when I run the reaction at room temperature? A: This is a classic kinetic versus thermodynamic trade-off. Decreasing the reaction temperature to room temperature (using ligands like L5) significantly increases enantioselectivity (up to 99% ee) because the lower thermal energy stabilizes the rigid, chiral transition state and suppresses non-selective background reactions[1]. However, this lower energy state fails to overcome the activation barrier required for maximum substrate conversion, leading to reduced overall yields[1]. If your priority is enantiomeric purity over crude yield, maintain room temperature and scale up the starting material. If you need higher yields, you must elevate the temperature and accept a slight degradation in ee.

Q2: During the synthesis of benzazepine analogs via a Ritter-type reaction (using Bi(OTf)₃ and p-TsOH), my yield plateaus around 38% at 85°C. How can I push the conversion? A: At 85°C, the thermal input is insufficient to efficiently generate the necessary secondary benzylic carbocation intermediate from your alcohol substrate. To drive this reaction to completion, you must increase the temperature to 150°C[2]. Because standard solvents like dichloroethane (DCE) or acetonitrile (MeCN) boil well below this temperature, the reaction must be conducted in a sealed tube[2]. By superheating the solvent to 150°C at a concentration of 0.3 M overnight, yields can be optimized up to 91%[2].

Q3: I am using a three-component [4+3] annulation to synthesize spiro-benzo[b]azepines. Will increasing the temperature from 80°C to 100°C accelerate the reaction and improve my yield? A: No. Extensive optimization studies show that raising the temperature to 100°C yields no improvement and can actually promote the thermal degradation of the highly reactive azomethine ylide intermediates[3]. Conversely, lowering the temperature to 40°C or 60°C results in incomplete cycloaddition[3]. The thermodynamic "sweet spot" for this specific transformation is exactly 80°C in dichloromethane (DCM) utilizing a sealed tube to safely superheat the solvent[3].

Mechanistic & Workflow Visualizations

To conceptualize how temperature influences your synthetic pathways, refer to the logical decision trees and mechanistic diagrams below.

TempOpt Start Determine Synthesis Route for Methyl-Benzazepine Route1 Cu-Catalyzed Asymmetric Cyclization Start->Route1 Route2 Ritter-Type Reaction Start->Route2 Route3 [4+3] Annulation Start->Route3 Temp1 Room Temp (20-25°C) High ee%, Low Yield Route1->Temp1 Prioritize Selectivity Temp1b Elevated Temp Lower ee%, Higher Yield Route1->Temp1b Prioritize Yield Temp2 150°C (Sealed Tube) Maximized Yield (91%) Route2->Temp2 Optimal Temp2b 85-100°C Incomplete Conversion (<40%) Route2->Temp2b Sub-optimal Temp3 80°C in DCM Optimal Yield (85%) Route3->Temp3 Optimal Temp3b >100°C or <60°C Yield Degradation Route3->Temp3b Sub-optimal

Decision tree for selecting optimal reaction temperatures in methyl-benzazepine synthesis.

Kinetics Substrate Dienyl Arene + Tethered Ketimine Intermediate Cu-Coordinated Intermediate Substrate->Intermediate LowTemp Room Temperature Kinetic Control Intermediate->LowTemp HighTemp Elevated Temperature Thermodynamic Shift Intermediate->HighTemp Product1 Enantioenriched 1-Benzazepine (99% ee) Lower Yield LowTemp->Product1 Product2 Racemized 1-Benzazepine (<90% ee) Higher Yield HighTemp->Product2

Kinetic vs. thermodynamic control in asymmetric 1-benzazepine cyclization.

Quantitative Data Summary

The following table synthesizes the empirical data regarding temperature optimization across different benzazepine formation methodologies. Use this to benchmark your expected yields.

Synthesis MethodologyCatalyst / Key ReagentsTested TemperaturesOptimal TemperatureYield / Outcome at Optimal Temp
Ritter-Type Reaction [2]5 mol % Bi(OTf)₃, 5.0 eq p-TsOH85°C, 100°C, 150°C150°C 91% yield (0.3 M conc.)
Asymmetric Reductive Cyclization [1]Chiral bisphosphine-copper (L5)Room Temp, ElevatedRoom Temp 66% yield, 99% ee (Selectivity prioritized)
[4+3] Annulation [3]Na₂CO₃ (1.5 eq) in DCM40°C, 60°C, 80°C, 100°C80°C 85% yield (dr >20:1)

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.

Protocol A: High-Temperature Ritter-Type Synthesis (150°C)

Objective: Maximize conversion of secondary benzylic alcohols to benzazepines via carbocation intermediates.

  • Preparation: In a heavy-walled 10 mL sealed tube equipped with a magnetic stir bar, add the secondary benzylic alcohol substrate (1.0 equiv)[2].

  • Catalyst Loading: Add 5.0 equivalents of p-TsOH·H₂O and 5 mol % of Lewis acid Bi(OTf)₃[2].

  • Solvent Addition: Suspend the mixture in anhydrous acetonitrile (MeCN) to achieve a final substrate concentration of exactly 0.3 M[2]. Note: Do not use DCE if aiming for the 91% optimal yield profile.

  • Thermal Cycling: Seal the tube securely (critical step to prevent solvent boil-off). Submerge the tube in a pre-heated oil bath at 150°C and stir vigorously overnight[2].

  • Workup: Cool the vessel to room temperature before unsealing. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography.

Protocol B: Temperature-Controlled [4+3] Annulation (80°C)

Objective: Synthesize spiro-pyrazolone-benzo[b]azepines without degrading the azomethine ylide.

  • Preparation: In a 10 mL sealed tube, combine 3-methyl-1-phenyl-1H-pyrazole-4,5-dione (1.5 equiv), proline (1.5 equiv), and N-(2-chloromethyl) aryl amide (1.0 equiv)[3].

  • Base Addition: Add 1.5 equivalents of Na₂CO₃[3]. Note: Na₂CO₃ outperforms K₂CO₃ and Cs₂CO₃ in this specific transformation.

  • Solvent Addition: Add 1.0 mL of anhydrous dichloromethane (DCM)[3].

  • Thermal Cycling: Seal the tube tightly. Heat the reaction mixture in an oil bath strictly maintained at 80°C [3]. Do not exceed this temperature to prevent ylide decomposition.

  • Workup: After completion (monitored via TLC), cool to room temperature, filter through a celite pad to remove inorganic salts, concentrate under reduced pressure, and isolate the product via chromatography.

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Spiro-Pyrazolone-Benzo[b]azepines via Three-Component [4 + 3] Annulation of Pyrazolone-Derived Azomethine Ylides with N-(2-Chloromethyl) Aryl Amides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Solving solubility issues of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with lipophilic small molecules. 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine presents a classic solubility challenge: it possesses a highly hydrophobic bicyclic core coupled with a secondary amine that remains largely unprotonated at physiological pH.

This guide provides field-proven, self-validating protocols to overcome these solubility limitations. We will explore the causality behind each method, ensuring you not only follow the steps but understand the thermodynamic and kinetic principles governing your formulation.

Section 1: The Molecular Challenge & Causality

The poor aqueous solubility of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine stems from its high partition coefficient (LogP) and the lack of strong hydrogen-bond donors/acceptors in its free base form. When introduced to an aqueous medium, water molecules must form a highly ordered "cage" around the hydrophobic benzazepine ring, resulting in an unfavorable decrease in entropy.

To solubilize this compound, we must alter the thermodynamic landscape using one of three logical pathways:

  • Introduce a charge to facilitate ion-dipole interactions (Salt Formation).

  • Lower the dielectric constant of the solvent (Cosolvents).

  • Shield the hydrophobic core from water (Cyclodextrin Complexation).

G Start 9-methyl-2,3,4,5-tetrahydro- 1H-1-benzazepine Solubility Issue CheckPH Is acidic pH (< 5.0) acceptable for assay? Start->CheckPH SaltForm Protocol A: In situ Salt Formation (HCl / HBr) CheckPH->SaltForm Yes CheckTox Are organic cosolvents tolerated in vivo/in vitro? CheckPH->CheckTox No Cosolvent Protocol B: PEG400 / DMSO Cosolvent System CheckTox->Cosolvent Yes Cyclo Protocol C: HP-β-CD Inclusion Complexation CheckTox->Cyclo No

Caption: Decision matrix for selecting a solubility enhancement strategy based on experimental constraints.

Section 2: Self-Validating Experimental Protocols

Protocol A: In Situ Salt Formation (Hydrobromide/Hydrochloride)

Causality: The nitrogen atom in the 1H-1-benzazepine ring is a secondary amine. By lowering the pH below its pKa (typically ~5-6 for fused arylamines), the amine becomes protonated. The resulting cationic species interacts favorably with water via strong ion-dipole forces. The conversion of benzazepine derivatives to their hydrobromide or hydrochloride salt forms is a well-documented strategy to exponentially increase polar solvent solubility [1].

Step-by-Step Methodology:

  • Weighing: Weigh 10 mg of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine free base into a glass vial.

  • Acidification: Add 1.0 mL of 0.1 M HCl or 0.1 M HBr.

  • Agitation: Vortex for 2 minutes. The compound should transition from a cloudy suspension to a clear solution as the salt forms in situ.

  • Buffering (Optional): If your assay requires physiological pH, slowly back-titrate with 0.1 M NaOH.

  • Validation Check: Monitor closely during titration; if the pH exceeds the pKa, the free base will precipitate. Shine a laser pointer through the vial—if the beam path is visible (Tyndall effect), the drug has crashed out.

  • Quantification: Filter through a 0.22 µm PTFE syringe filter and quantify the dissolved fraction via HPLC-UV.

Protocol B: PEG400 Cosolvent System

Causality: Polyethylene glycol 400 (PEG 400) has a dielectric constant of ~14.1, compared to water's ~80.1. By creating a binary mixture, we lower the bulk polarity of the solvent to closely match the dielectric constant of the lipophilic benzazepine, thereby reducing the entropic penalty of dissolution [2].

G S1 1. Dissolve API in 100% PEG400 S2 2. Sonicate until clear S1->S2 S3 3. Add Aqueous Buffer dropwise S2->S3 S4 4. Monitor for precipitation S3->S4 S5 5. Final sterile filtration (0.22µm) S4->S5

Caption: Step-by-step methodology for PEG400 cosolvent system preparation.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the target mass of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in 100% PEG 400.

  • Thermal Agitation: Sonicate in a water bath at 37°C for 10 minutes until visually clear.

  • Aqueous Addition: Under continuous magnetic stirring (400 rpm), add the aqueous phase (e.g., PBS) dropwise to achieve a final concentration of 20-30% v/v PEG 400.

  • Validation Check: Allow the solution to sit at room temperature for 1 hour. Inspect for micro-crystals under a light microscope. If crystals are present, the cosolvent ratio is too low for the target drug concentration.

Protocol C: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a highly hydrophilic outer surface (aqueous solubility >500 mg/mL) [3]. The 9-methyl-benzazepine core spontaneously partitions into this cavity via non-covalent van der Waals interactions and hydrophobic effects, forming a host-guest inclusion complex that remains soluble at physiological pH.

G Step1 1. Weigh HP-β-CD (10-20% w/v) Step2 2. Dissolve in aqueous buffer Step1->Step2 Step3 3. Add 9-methyl- benzazepine API Step2->Step3 Step4 4. Stir/Vortex (24h at 25°C) Step3->Step4 Step5 5. Filter (0.22 µm) & Quantify Step4->Step5

Caption: Step-by-step methodology for HP-β-CD inclusion complexation.

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., pH 7.4 PBS).

  • Guest Addition: Add an excess amount of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 25°C for 24-48 hours. Thermodynamic equilibrium takes time; do not rush this step.

  • Validation Check: Filter the suspension through a 0.22 µm PVDF filter to remove uncomplexed drug. The filtrate contains the solubilized inclusion complex. Verify the concentration via UV-Vis spectroscopy.

Section 3: Troubleshooting FAQs

Q: I dissolved my compound in 100% DMSO, but it immediately crashed out when I added it to my cell culture media. Why? A: This is a classic case of solvent-shift precipitation. DMSO has excellent solvating power, but when diluted into a large volume of aqueous media, the DMSO diffuses away from the drug faster than the drug can disperse. This leaves the hydrophobic benzazepine core exposed to water, causing immediate nucleation. Solution: Use the "slow drip" method described in Protocol B, or pre-complex the drug with HP-β-CD (Protocol C) before introducing it to the media.

Q: How do I know if the PEG 400 concentration is toxic to my in vitro assay? A: PEG 400 is generally recognized as safe (GRAS) and is widely used in parenteral formulations. However, in cell culture, concentrations above 0.5% - 1.0% v/v can cause osmotic stress and alter cell viability. If your assay requires a final PEG 400 concentration higher than 1%, you must switch to the Cyclodextrin (HP-β-CD) method, which is well-tolerated by most cell lines up to 5-10% w/v.

Q: Can I use heat to speed up the HP-β-CD complexation? A: Proceed with caution. While heating (e.g., to 37°C) increases the kinetic rate of dissolution, cyclodextrin complexation is an exothermic process driven by enthalpy. Therefore, the thermodynamic stability constant (


) actually decreases at higher temperatures. Always perform the final equilibration at your target experimental temperature (usually 25°C or 37°C).

Section 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the selected formulation strategy.

Formulation StrategyMechanism of ActionExpected Solubility RangepH DependencyBiological Compatibility (In Vitro)
Free Base (Water) None (Baseline)< 0.1 mg/mLHighN/A (Insoluble)
0.1 M HCl / HBr Ion-dipole interaction (Protonation)5.0 - 10.0 mg/mLHigh (Requires pH < 5)Low (Acidic pH causes cell death)
20% PEG 400 Dielectric constant reduction1.0 - 5.0 mg/mLLowModerate (Osmotic stress > 1% v/v)
20% HP-β-CD Hydrophobic cavity encapsulation2.0 - 8.0 mg/mLLowHigh (Well tolerated)

References

  • Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction . ACS Omega. Available at:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. Available at:[Link]

Technical Support Center: Overcoming Catalyst Poisoning During Benzazepine Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning during the catalytic reduction of benzazepines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic transformations. As a Senior Application Scientist, I have compiled this resource based on extensive field experience and a deep understanding of the underlying catalytic principles. Our goal is to move beyond simple procedural lists and provide you with the causal explanations necessary to make informed, effective decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when catalyst poisoning is suspected.

Q1: What are the primary indicators of catalyst poisoning in my benzazepine reduction?

A1: The most common signs that your catalyst may be poisoned include a significant decrease in the reaction rate, or a complete stall of the reaction altogether.[1][2] You may also observe a noticeable reduction in product yield and selectivity, often accompanied by the formation of partially reduced intermediates.[2][3] In some cases, you might find that harsher reaction conditions, such as higher temperatures or pressures, are needed to achieve the desired conversion.[1][2] A visual change in the catalyst's appearance, like a change in color or clumping, can also be an indicator.[1][2]

Q2: What are the most likely sources of poisons in my reaction?

A2: Catalyst poisons can originate from several sources, including the starting materials, solvents, or even the reaction apparatus itself.[1] For benzazepine synthesis, which often involves N-heterocycles, the substrate or product itself can act as a poison.[3][4][5] Common classes of external poisons include:

  • Sulfur Compounds: Even trace amounts of hydrogen sulfide (H₂S), thiols, and thiophenes can be potent poisons for palladium, platinum, and other precious metal catalysts.[1][2][6]

  • Nitrogen Compounds: While your benzazepine is a nitrogen-containing heterocycle, other nitrogenous impurities can compete for active sites.[1][2][4]

  • Heavy Metals: Contaminants like lead, mercury, and arsenic can irreversibly poison your catalyst.[7][8][9]

  • Carbon Monoxide (CO): Often an impurity in the hydrogen gas supply, CO can strongly adsorb to the catalyst's active sites.[7][9]

  • Halides: Both organic and inorganic halides can deactivate your catalyst.[1][7]

Q3: How does the benzazepine structure itself contribute to catalyst deactivation?

A3: The nitrogen atom in the benzazepine ring system possesses a lone pair of electrons that can strongly coordinate to the metal surface of the catalyst.[4][10] This strong adsorption can block active sites that are necessary for hydrogen activation and the subsequent reduction reaction.[4][10] This phenomenon, known as product inhibition or self-poisoning, is a common challenge in the hydrogenation of N-heterocycles.[4][5]

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific issues you may be encountering.

Issue 1: Reaction is Sluggish or Stalled

A slow or stalled reaction is the most direct symptom of catalyst poisoning. The troubleshooting workflow below will help you systematically identify and address the root cause.

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Troubleshooting Steps:

  • Verify Hydrogen Supply: Ensure that your hydrogen cylinder is not empty and that all regulators and connections are secure and functioning correctly.

  • Assess Hydrogen Purity: If you suspect your hydrogen source may be contaminated with poisons like carbon monoxide, consider using a gas purifier.

  • Analyze Starting Materials:

    • Substrate and Solvent Purity: Analyze your benzazepine precursor and solvent for common catalyst poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal contaminants.[1]

    • Purification: If impurities are detected, purify your starting materials. This may involve recrystallization, distillation, or passing the solvent through a packed bed of activated carbon or alumina.

  • Address Product Inhibition:

    • Modify Reaction Conditions: Running the reaction in an acidic medium, such as acetic acid, can protonate the nitrogen of the benzazepine product.[3][11] This prevents the lone pair from coordinating with and poisoning the catalyst.[3] Increasing the hydrogen pressure can also sometimes overcome product inhibition by increasing the rate of hydrogenation relative to product desorption.[3][11]

    • Consider a More Robust Catalyst: Catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more active and less susceptible to poisoning than standard Pd/C.[11] Ruthenium-based catalysts have also been reported to show greater resistance to nitrogen poisoning in some cases.[3]

Issue 2: Poor Selectivity and Formation of Byproducts

The formation of unexpected byproducts or a decrease in the desired product's selectivity can also be a consequence of catalyst poisoning.

Caption: Troubleshooting workflow for poor product selectivity.

Troubleshooting Steps:

  • Identify Byproducts: The first step is to identify the structure of the byproducts being formed. This information will provide crucial clues about the unintended reaction pathways.

  • Assess the Nature of Poisoning:

    • Partial Deactivation: The poison may be selectively deactivating certain types of active sites on the catalyst surface. This can alter the reaction pathway and favor the formation of different products.[3][6]

    • Electronic Effects: The poison can change the electronic properties of the metal surface, which in turn can alter the chemoselectivity of the reaction.[3]

  • Strategies for Improving Selectivity:

    • Intentional Poisoning: In some cases, intentionally adding a "poison" in a controlled manner can improve selectivity. For example, the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is used to selectively reduce alkynes to cis-alkenes without over-reducing to the alkane.[7] While not directly for benzazepine reduction, this principle of modifying selectivity through controlled poisoning is a valuable concept.

    • Change Catalyst Metal: Different metals have different intrinsic selectivities. If you are experiencing poor selectivity with a palladium catalyst, consider screening other metals like platinum, rhodium, or ruthenium.

Catalyst Regeneration Protocols

In some instances, a poisoned catalyst can be regenerated, restoring its activity. The feasibility and method of regeneration depend on the nature of the poison.

Poison TypeReversibilityRegeneration Method(s)
Weakly Adsorbed Species ReversibleThermal treatment under inert gas flow.[6]
Sulfur Compounds Often IrreversibleHigh-temperature oxidation followed by reduction; washing with specific reagents.[12][13]
Heavy Metals IrreversibleGenerally not possible to regenerate.
Coking (Carbon Deposits) ReversibleControlled oxidation (calcination) to burn off carbon deposits.[14][15]
Product Inhibition ReversibleWashing the catalyst with a suitable solvent.[16]
Protocol 1: Thermal Regeneration for Weakly Adsorbed Poisons

This protocol is suitable for removing volatile or weakly bound organic impurities.

Experimental Steps:

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it with a clean, unreactive solvent to remove any residual substrate and product.

  • Drying: Dry the catalyst under vacuum to remove the washing solvent.

  • Thermal Treatment: Place the dried catalyst in a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Heating Program: Heat the catalyst under a continuous flow of the inert gas. The optimal temperature and duration will depend on the poison and the catalyst's thermal stability. A typical starting point is 150-250°C for 2-4 hours.

  • Cooling: Allow the catalyst to cool to room temperature under the inert gas flow before handling.

Protocol 2: Oxidative/Reductive Regeneration for Sulfur Poisoning

This is a more aggressive method for strongly bound poisons like sulfur. Caution: This should be performed with care as improper execution can damage the catalyst.

Experimental Steps:

  • Catalyst Recovery and Drying: Follow steps 1 and 2 from Protocol 1.

  • Oxidation: In a tube furnace, heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). The temperature should be carefully controlled to burn off the sulfur without sintering the metal particles (typically 300-400°C).

  • Inert Purge: After the oxidation step, purge the system with an inert gas to remove all traces of oxygen.

  • Reduction: Introduce a flow of hydrogen gas (typically diluted in an inert gas) and heat the catalyst to reduce the oxidized metal particles back to their active metallic state. The reduction temperature will depend on the specific catalyst but is often in the range of 200-400°C.

  • Cooling: Cool the catalyst to room temperature under an inert atmosphere.

Advanced Diagnostic Techniques

For persistent or complex poisoning issues, advanced characterization of the catalyst can provide invaluable insights.

TechniqueInformation Gained
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detects and quantifies trace metal poisons.[1]
X-ray Photoelectron Spectroscopy (XPS) Determines the chemical state of the catalyst surface and can identify adsorbed poison species.
Temperature-Programmed Desorption (TPD) Identifies the nature and binding strength of adsorbed species on the catalyst surface.
Transmission Electron Microscopy (TEM) Visualizes the catalyst particles to assess sintering (agglomeration) or fouling.
Chemisorption Measures the number of active sites on the catalyst surface, providing a quantitative measure of deactivation.

By employing a systematic, evidence-based approach to troubleshooting, you can effectively overcome the challenges of catalyst poisoning in benzazepine reduction, leading to more efficient and successful synthetic outcomes.

References

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC. (n.d.).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
  • Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. (n.d.).
  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.).
  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC. (2026, January 2).
  • Catalyst poisoning - Wikipedia. (n.d.).
  • Regeneration of palladium based catalyst for methane abatment - DCL Inc. (n.d.).
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.).
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC. (n.d.).
  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. (n.d.).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (2022, July 1).
  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. (2025, December 5).
  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.).
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025, June 19).
  • Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes - Benchchem. (n.d.).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem. (n.d.).
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole | Request PDF - ResearchGate. (2018, May 11).
  • Reductive amination - Wikipedia. (n.d.).
  • Tuning the Chemoselectivity of Rh Nanoparticle Catalysts by Site-Selective Poisoning with Phosphine Ligands: The Hydrogenation of Functionalized Aromatic Compounds - ACS Publications. (2011, December 21).
  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010, January 25).

Sources

Technical Support Center: 9-Methyl Benzazepine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing sterically hindered 7-membered nitrogen heterocycles.

The introduction of a methyl group at the 9-position of the benzazepine core fundamentally alters the energy landscape of the cyclization step. This steric bulk induces severe peri-interactions during the transition state, frequently leading to competitive side reactions such as 6-endo-trig cyclization, proto-dehalogenation, or intermolecular polymerization. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality of Side Reactions

To solve a synthesis problem, we must first understand the energetic "why" behind the failure. The synthesis of 9-methyl benzazepines typically relies on intramolecular cyclization (e.g., Pictet-Spengler reactions or Pd-catalyzed Heck cyclizations).

The 9-methyl group sits ortho to the cyclization site. During the formation of the 7-membered ring, the molecule must adopt a highly specific twist-chair conformation. The 9-methyl group creates a severe


 allylic strain, raising the activation energy (

) of the desired 7-exo-trig or 7-endo-trig pathway. Because the desired pathway is kinetically slowed, background reactions with lower activation barriers outcompete it:
  • Regioisomeric Cyclization: The system defaults to the less strained 6-endo-trig pathway, yielding an isoquinoline derivative instead of a benzazepine.

  • Intermolecular Polymerization: If the intramolecular cyclization is too slow, intermolecular reactions between the highly reactive iminium intermediates dominate.

  • Oxidative Degradation: Benzazepines are electron-rich. Prolonged reaction times (required due to the slow cyclization) expose the product to oxidative degradation [3].

Pathway Start Precursor (e.g., Amino Alkyl-phenol) Intermediate Iminium Ion Intermediate (Steric Clash at 9-Me) Start->Intermediate Acid Catalyst (e.g., ChCl/OA) Target 9-Methyl Benzazepine (Desired 7-Membered Ring) Intermediate->Target 7-exo-trig (Kinetically Disfavored) Side1 Isoquinoline Derivative (6-Membered Ring) Intermediate->Side1 6-endo-trig (Sterically Driven) Side2 Oligomerization / Waste Intermediate->Side2 Intermolecular Reaction

Mechanistic divergence in 9-methyl benzazepine synthesis highlighting competitive side reactions.

Self-Validating Experimental Protocol

To overcome the kinetic barrier imposed by the 9-methyl group, we recommend utilizing a Deep Eutectic Solvent (DES) system. Recent breakthroughs have demonstrated that Choline Chloride/Oxalic Acid (ChCl/OA) acts as both a solvent and a highly concentrated Brønsted acid matrix, forcing the Pictet-Spengler cyclization forward while suppressing intermolecular side reactions [1]. Alternatively, one-pot aqueous H2O2-HCl systems have shown utility in minimizing isolation steps [2].

Optimized Pictet-Spengler Cyclization in DES

Objective: Synthesize 9-methyl-tetrahydro-2-benzazepine while suppressing 6-membered ring formation.

  • Step 1: DES Preparation. In an oven-dried vial, combine Choline Chloride (ChCl) and Oxalic Acid dihydrate (OA) in a 1:1 molar ratio. Heat at 70 °C with rapid stirring until a clear, homogeneous liquid forms.

    • Causality: Complete liquefaction is critical. Unmelted micro-crystals create heterogeneous microenvironments that promote unpredictable polymerization.

  • Step 2: Precursor Activation. Add the 9-methyl amino alkyl-phenol precursor (1.0 equiv) and paraformaldehyde (1.0 equiv) directly to the DES under ambient air.

    • Causality: Paraformaldehyde depolymerizes in situ. The high proton activity of the DES rapidly converts it to the highly electrophilic iminium ion, outcompeting oxidative degradation.

  • Step 3: Cyclization & In-Process Control (IPC). Cap the vial and stir at 80 °C.

    • Self-Validation Check: At exactly 8 hours, withdraw a 10 µL aliquot. Quench in 1 mL of saturated

      
       and extract with ethyl acetate. Analyze via LC-MS. You must observe >85% consumption of the iminium intermediate. If conversion is <50%, the 9-methyl steric clash is dominating; increase temperature to 90 °C.
      
  • Step 4: Phase-Separation Workup. After 24 hours, cool to room temperature and add Cyclopentyl methyl ether (CPME) and water.

    • Causality: CPME provides superior phase separation from the hydrophilic DES compared to traditional solvents, preventing the formation of stable emulsions that trap the basic benzazepine product.

  • Step 5: Isolation. Extract the aqueous layer 3x with CPME. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between the solvent/catalyst system and the distribution of side products for 9-methyl substrates.

Catalyst / Solvent SystemTemp (°C)Time (h)7-Membered Yield (%)6-Membered Isoquinoline (%)Polymerization / Waste (%)
TFA / Dichloromethane254812%45%43%
PTSA / Toluene (Reflux)1102428%52%20%
H2O2-HCl / Water [2]95355%25%20%
ChCl/OA (DES)[1] 80 24 82% 11% 7%

Data Interpretation: Traditional organic solvents allow the thermodynamic preference for the 6-membered ring to dominate. The DES system creates a highly concentrated, polar microenvironment that stabilizes the transition state of the 7-membered ring closure, effectively overriding the 9-methyl steric penalty.

Troubleshooting Guide & FAQs

DecisionTree Issue Low Yield / High Side Products Q1 Is the main impurity a 6-membered ring? Issue->Q1 Sol1 Use DES (ChCl/OA) to stabilize 7-exo TS Q1->Sol1 Yes Q2 Is the reaction stalling at the imine stage? Q1->Q2 No Sol2 Increase temperature or acid concentration Q2->Sol2 Yes Q3 Is the product degrading during purification? Q2->Q3 No Sol3 Use basic alumina or TEA-treated silica Q3->Sol3 Yes

Troubleshooting decision tree for isolating and resolving common synthesis bottlenecks.

Q: I am consistently isolating a 6-membered isoquinoline derivative instead of my 9-methyl benzazepine. How do I force the 7-membered cyclization?

A: This is a classic manifestation of the Thorpe-Ingold effect combined with


 strain. The 9-methyl group sterically blocks the trajectory required for the 7-exo-trig closure. To fix this, you must alter the solvent polarity to stabilize the highly charged transition state of the 7-membered ring. Switch from standard organic solvents (like DCM or Toluene) to a Deep Eutectic Solvent (ChCl/OA) [1]. The dense hydrogen-bonding network of the DES lowers the activation energy of the 7-membered transition state.
Q: My LC-MS shows successful conversion in the crude mixture, but I lose >60% of my product during silica gel column chromatography. Why?

A: Benzazepines, particularly those with electron-donating alkyl groups like a 9-methyl, are highly electron-rich and basic. Standard silica gel is acidic (pH ~4.5-5.0). When your product binds to the silica, it undergoes rapid air-oxidation and irreversible chemisorption. Fix: Always pre-treat your silica gel with 1-2% Triethylamine (TEA) in your eluent to neutralize the acidic sites, or switch entirely to basic alumina for purification.

Q: If I attempt a transition-metal catalyzed route (e.g., Heck cyclization) for the 9-methyl derivative, I see massive proto-dehalogenation. How can I prevent this?

A: In a Heck cyclization, the oxidative addition complex must undergo a migratory insertion to form the ring. The 9-methyl group drastically slows down this insertion step. Because the catalyst is "stuck" waiting to cyclize, background


-hydride elimination or reduction (proto-dehalogenation) takes over.
Fix: Add a halide scavenger like 

. The silver precipitates the halide leaving group, creating a highly reactive, vacant coordination site on the Palladium center, which rapidly accelerates the cyclization step before dehalogenation can occur.

References

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds ACS Central Science[Link]

  • One-Pot, Water-Mediated, H2O2-HCl Catalyzed Synthesis of Benzazepines OAJI.net / Open Academic Journals Index[Link]

  • Synthesis of benzazepine alkaloids and related compounds Clockss.org / Heterocycles [Link]

Technical Support Center: Stability of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for ensuring the stability and integrity of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work with this compound. Our goal is to provide you with the expertise and practical guidance necessary to maintain the chemical fidelity of your solutions, ensuring the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Q1: What are the primary factors that can cause degradation of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in solution?

A1: The stability of benzazepine derivatives, including 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, is primarily influenced by environmental and formulation-related factors.[1] Key factors include:

  • pH: The compound is susceptible to hydrolysis under both strongly acidic and basic conditions. The tertiary amine within the azepine ring can be protonated at low pH, potentially influencing its stability.[2]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products. The electron-rich aromatic ring and the nitrogen atom are potential sites for oxidation.

  • Light (Photodegradation): Like many aromatic compounds, solutions may be sensitive to UV and visible light, which can catalyze degradation reactions.[1] Some benzodiazepines are known to be photolabile.[3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[1]

Q2: What are the recommended storage conditions for stock and working solutions?

A2: To maximize the shelf-life of your solutions, we recommend the following storage protocol:

  • Stock Solutions (in organic solvents like DMSO or DMF): Store at -20°C or lower in tightly sealed, amber glass vials to protect from light and moisture.[4] Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing water.

  • Aqueous Working Solutions: Due to the potential for hydrolysis, it is strongly recommended to prepare aqueous solutions fresh for each experiment.[4][5] If short-term storage is unavoidable, keep the solution refrigerated (2-8°C), protected from light, and use within 24 hours. The pH of the aqueous buffer can significantly impact stability.[2]

Q3: What are the likely degradation products I might observe?

A3: While specific degradation pathways for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine are not extensively published, we can infer likely products based on the chemistry of related benzazepine structures. Potential degradation products could arise from:

  • Hydrolysis: Cleavage of the seven-membered azepine ring.

  • Oxidation: Formation of N-oxides or hydroxylation of the aromatic ring.

  • Photodegradation: Complex rearrangements or cleavage initiated by light energy. Identifying these impurities is crucial and is often achieved through forced degradation studies coupled with analytical techniques like LC-MS/MS.[6]

Q4: How can I monitor the stability of my solutions over time?

A4: The most reliable method for monitoring stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A stability-indicating method is one that can accurately quantify the parent compound and separate it from any potential degradation products, ensuring that a decrease in the main peak area is directly correlated with its degradation.[9]

Section 2: Troubleshooting Guide for Solution Instability

This guide provides a structured approach to diagnosing and resolving common stability issues.

Problem Observed Probable Cause(s) Recommended Action(s)
Decreased concentration of the parent compound over a short period. 1. pH-mediated Hydrolysis: The solution pH is too acidic or alkaline. 2. Oxidative Degradation: Dissolved oxygen in the solvent or exposure to air.1. Measure and adjust the pH of your aqueous solution to a near-neutral range (e.g., pH 6.5-7.4) using a suitable buffer system. 2. Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). Minimize headspace in vials.
Appearance of new, unidentified peaks in the HPLC chromatogram. 1. Photodegradation: Exposure of the solution to ambient or UV light. 2. Thermal Degradation: Storage at elevated temperatures or repeated freeze-thaw cycles.1. Prepare and store all solutions in amber vials or protect clear vials with aluminum foil.[1] Conduct experimental manipulations under reduced light conditions where possible. 2. Store solutions at the recommended temperature (-20°C for stock). For working solutions, prepare smaller aliquots to avoid multiple freeze-thaw cycles.
Precipitation or cloudiness observed in the solution. 1. Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent system, especially in aqueous buffers. 2. Degradation Product Insolubility: A degradant may be less soluble than the parent compound.1. Confirm the solubility limits. When preparing aqueous solutions from a DMSO stock, ensure the final percentage of DMSO is low enough to not cause precipitation but high enough to maintain solubility. A common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with an aqueous buffer.[4] 2. Analyze the precipitate after isolation (if possible) to identify if it is the parent compound or a degradant.
Inconsistent results between experiments. Solution Instability: Use of aged or improperly stored solutions.Strictly adhere to the policy of preparing fresh aqueous working solutions for each experiment. [4] Always re-verify the concentration of stock solutions if they have been stored for an extended period.
Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting instability issues.

G start Instability Observed (e.g., peak area loss, new peaks) check_pH Check Solution pH start->check_pH is_extreme Is pH < 5 or > 8? check_pH->is_extreme adjust_pH Adjust pH to Neutral (6.5-7.4) Use a suitable buffer is_extreme->adjust_pH Yes check_light Review Light Exposure is_extreme->check_light No reanalyze Prepare Fresh Solution & Re-analyze adjust_pH->reanalyze is_protected Was solution protected from light? check_light->is_protected protect_light Use Amber Vials Work under subdued light is_protected->protect_light No check_oxygen Assess Oxidation Risk is_protected->check_oxygen Yes protect_light->reanalyze is_deoxygenated Were solvents degassed? Was exposure to air minimized? check_oxygen->is_deoxygenated deoxygenate Degas Solvents (N2/Ar) Use antioxidant if compatible is_deoxygenated->deoxygenate No is_deoxygenated->reanalyze Yes deoxygenate->reanalyze

Caption: Troubleshooting workflow for stability issues.

Section 3: Experimental Protocols

To proactively assess and control the stability of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, we recommend performing forced degradation studies. These studies are a cornerstone of pharmaceutical development, providing critical insights into degradation pathways and helping to develop stability-indicating analytical methods.[9][10]

Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish the specificity of the analytical method.[7]

Materials:

  • 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber, oven, water bath

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1 M HCl. Heat at 60°C for 2 hours.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature for 30 minutes.

    • Oxidative Degradation: 30% H₂O₂. Keep at room temperature for 1 hour.

    • Thermal Degradation: Heat the control solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the control solution to light in a photostability chamber (ICH Q1B guidelines).

  • Neutralization & Dilution: After the specified time, cool the vials to room temperature. Neutralize the acid and base samples (e.g., with 1 M NaOH and 1 M HCl, respectively).

  • Analysis: Dilute all samples (including the control) to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by HPLC.

  • Evaluation: Aim for 5-20% degradation of the parent compound.[7] Compare the chromatograms of the stressed samples to the control. The analytical method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak.

Visual Workflow for Stability Study

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_samples prep_control Prepare Control Sample prep_stock->prep_control apply_stress Incubate Samples under Defined Conditions prep_samples->apply_stress prep_control->apply_stress neutralize Neutralize & Dilute All Samples apply_stress->neutralize hplc_analysis Analyze by HPLC-UV/PDA neutralize->hplc_analysis data_eval Evaluate Chromatograms (Peak Purity, % Degradation) hplc_analysis->data_eval

Caption: Experimental workflow for a forced degradation study.

Section 4: Hypothetical Degradation Pathway

Understanding potential degradation mechanisms is key to preventing them. Based on the structure, a primary point of vulnerability is the azepine ring, particularly under hydrolytic stress.

G cluster_main Hypothetical Hydrolytic Degradation parent 9-methyl-2,3,4,5-tetrahydro- 1H-1-benzazepine (Stable Form) intermediate Protonated Intermediate (Ring Strain Increased) parent->intermediate H+ / H2O (Acidic Conditions) product Ring-Opened Product (Hydrolyzed Form) intermediate->product Nucleophilic Attack by H2O

Caption: Simplified hypothetical acid-catalyzed hydrolysis pathway.

By understanding the factors that influence the stability of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine and implementing the troubleshooting and experimental strategies outlined in this guide, you can ensure the quality and integrity of your experimental data.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC.
  • ResearchGate. (n.d.). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression | Request PDF.
  • Echemi. (n.d.). 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine Safety Data Sheets.
  • PMC. (2025, December 13). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Contract Pharma. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Crimson Publishers. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (2001, April 15). Stability of benzodiazepines in formaldehyde solutions.
  • DSpace. (n.d.). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography.
  • SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.
  • Walsh Medical Media. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines.
  • OUCI. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization.
  • BenchChem. (2025, December). troubleshooting oxcarbazepine stability in aqueous solutions.
  • Cayman Chemical. (2022, November 14). PRODUCT INFORMATION.

Sources

Validation & Comparative

Analytical Comparison Guide: 1D vs. 2D NMR Strategies for the Structural Elucidation of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the benzazepine scaffold represents a privileged pharmacophore found in numerous therapeutics, including vasopressin antagonists and ACE inhibitors. Accurately characterizing substituted derivatives like 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS: 153254-46-7) is a critical quality control step.

This guide objectively compares the analytical performance of standard 1D ¹H NMR against a comprehensive 2D NMR Suite (COSY, HSQC, HMBC) . While 1D NMR offers rapid throughput for routine purity checks, it fundamentally struggles to resolve the complex second-order multiplets of the flexible 7-membered azepine ring and cannot definitively confirm the regiochemistry of the aromatic methyl group. Here, we provide a field-proven, self-validating protocol and comparative experimental data to demonstrate why 2D NMR is mandatory for absolute structural validation.

The Analytical Challenge: Evaluating Methodology Performance

The tetrahydrobenzazepine system presents two distinct spectroscopic challenges that test the limits of standard 1D ¹H NMR:

  • The Aliphatic Envelope (Azepine Ring): The C3 and C4 methylene protons are isolated from the strong deshielding effects of the nitrogen atom and the aromatic ring. Consequently, their chemical shifts converge in a narrow upfield region (~1.70–1.90 ppm). At lower magnetic fields (e.g., 300–400 MHz), these protons form a strongly coupled, second-order multiplet envelope.

  • Regiochemical Ambiguity: The 9-methyl group appears as a sharp singlet (~2.20 ppm). However, 1D ¹H NMR alone cannot definitively distinguish a 9-methyl substitution from a 6-, 7-, or 8-methyl substitution without relying on ambiguous empirical shift rules or complex NOE (Nuclear Overhauser Effect) experiments.

Workflow Comparison

NMR_Workflow Start Sample Preparation (CDCl3, 298K) OneD 1D 1H NMR (Routine Analysis) Start->OneD Acquire baseline COSY 2D COSY (Homonuclear) OneD->COSY Resolve C3/C4 overlap HSQC 2D HSQC (Heteronuclear Direct) OneD->HSQC Assign C-H pairs HMBC 2D HMBC (Long-Range C-H) COSY->HMBC Map spin systems HSQC->HMBC Identify quaternaries Result Unambiguous Structural Elucidation HMBC->Result Confirm 9-methyl position

Figure 1: Multiparametric NMR workflow for tetrahydrobenzazepine structural elucidation.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for NMR acquisition. By utilizing a 600 MHz spectrometer, we increase the chemical shift dispersion (


), which forces the strongly coupled azepine protons closer to first-order behavior[1].
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of highly purified 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Insight: CDCl₃ is chosen over protic solvents (like Methanol-d₄) to prevent deuterium exchange at the N1 position, preserving the N-H signal and its potential couplings[2].

  • Instrument Tuning & Matching: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels to maximize the signal-to-noise ratio (SNR).

  • Shimming: Execute 3D gradient shimming to ensure a perfectly homogeneous magnetic field (B₀). A poorly shimmed magnet will artificially broaden the C3/C4 multiplets, defeating the purpose of high-field acquisition.

  • 1D ¹H Acquisition: Acquire 16 scans using a 30° excitation pulse (zg30) with a 2.0-second relaxation delay (D1).

  • 2D Suite Acquisition:

    • COSY: Run a gradient-selected COSY (cosygpqf) to map the continuous C2→C3→C4→C5 spin system.

    • Multiplicity-Edited HSQC: Acquire with phase sensitivity. Causality Insight: This instantly validates the four methylene groups of the azepine ring by phasing them oppositely (e.g., negative/red) to the CH and CH₃ groups (positive/blue).

    • HMBC: Optimize long-range coupling evolution for

      
       = 8 Hz. This is the critical step for anchoring the 9-methyl group to the aromatic bridgehead.
      

Comparative Data Presentation

The following table synthesizes the quantitative chemical shifts and objectively compares the analytical confidence provided by 1D vs. 2D methods. Data is referenced to internal TMS (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 0.00 ppm)[1],.
Position1D ¹H Shift (

, ppm)
Multiplicity (

in Hz)
¹³C Shift (

, ppm)
2D NMR Utility & Resolution Confidence
N1-H 3.60br s-1D: Broadened by ¹⁴N quadrupolar relaxation. 2D: COSY confirms proximity to C2.
C2-H₂ 2.95m48.51D: Shifted downfield by N-lone pair. 2D: HSQC confirms CH₂ phase.
C3-H₂ 1.75m27.21D: Overlaps with C4. 2D: COSY perfectly separates C2↔C3 and C3↔C4 networks.
C4-H₂ 1.82m28.01D: Ambiguous multiplet. 2D: COSY links to benzylic C5.
C5-H₂ 2.70m34.51D: Benzylic shift is clear. 2D: HMBC links to aromatic C5a and C6.
C6-H 7.00d (7.5)128.41D: Standard aromatic doublet. 2D: HMBC to C5 confirms position 6.
C7-H 6.75t (7.5)121.21D: Central proton of 1,2,3-system. 2D: COSY bridges C6 and C8.
C8-H 6.95d (7.5)129.11D: Standard aromatic doublet. 2D: HMBC to 9-CH₃ confirms proximity.
9-CH₃ 2.20s18.51D: Regiochemistry unknown. 2D: HMBC to C9a and C8 provides absolute proof.

Mechanistic Insights & Causality

To truly understand the NMR profile of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, one must look beyond the raw data and analyze the physical chemistry dictating the spectra.

Magnetic Anisotropy and Ring Conformation

The 7-membered azepine ring is not planar; it rapidly interconverts between chair and boat pseudo-conformations at 298K. This dynamic process averages the axial and equatorial coupling constants, which is why the C2, C3, C4, and C5 protons appear as complex multiplets (m) rather than clean triplets or quartets. Furthermore, the nitrogen lone pair is partially conjugated with the aromatic


-system. However, the steric bulk of the 9-methyl group  forces the azepine ring to slightly twist out of the aromatic plane to minimize steric clashing. This reduced orbital overlap slightly shields the N-H proton compared to planar indolines, shifting it upfield to ~3.60 ppm.
The Power of Heteronuclear Correlation (HMBC)

While 1D NMR identifies a 1,2,3-trisubstituted aromatic ring (via the characteristic doublet-triplet-doublet splitting of H6, H7, and H8), it fails to locate the methyl group. The HMBC experiment solves this by detecting magnetization transfer across 2 to 3 bonds (


 and 

).

Correlation_Network N1 N1-H C2 C2-H2 C2->N1 Exchange C3 C3-H2 C2->C3 COSY C4 C4-H2 C3->C4 COSY C5 C5-H2 C4->C5 COSY C9CH3 9-CH3 C8 C8-H C9CH3->C8 HMBC

Figure 2: Key homonuclear and heteronuclear correlation network for the azepine ring.

As shown in Figure 2, the protons of the 9-methyl group (


 2.20) will show a strong cross-peak to the C8 aromatic carbon (

129.1) and the C9a bridgehead carbon. If the methyl group were at position 7, it would show HMBC correlations to both C6 and C8. This binary logical output makes 2D NMR an irreplaceable tool for structural verification.

Conclusion

For the structural elucidation of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, relying solely on 1D ¹H NMR introduces unacceptable regiochemical ambiguity and fails to resolve the aliphatic azepine core. By implementing the 2D NMR suite (COSY, HSQC, HMBC) outlined in this guide, researchers can transition from educated guesswork to absolute, self-validating structural certainty.

References

  • Process for preparing derivatives of benzoic acid (EP2251319B1)
  • Novel Synthetic Strategy of N-Arylated Heterocycles via Sequential Palladium-Catalyzed Intra- and Inter-Arylamination Reactions Source: Synthesis / ResearchGate URL:[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 9-methyl benzazepines

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for Elucidating the Fragmentation Patterns of 9-Methyl Benzazepines: A Comprehensive Comparison Guide

Introduction

9-Methyl benzazepines represent a critical class of heterocyclic pharmacophores with significant potential in central nervous system (CNS) therapeutics and cardiovascular drug development. Understanding their exact mass spectrometry (MS) fragmentation patterns is vital for metabolite identification, impurity profiling, and pharmacokinetic quantification. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) platforms in elucidating these complex fragmentation pathways, providing actionable, self-validating protocols for analytical scientists.

Platform Comparison: Q-TOF vs. QqQ for Benzazepine Analysis

When analyzing rigid, multi-ring structures like 9-methyl benzazepines, the choice of mass analyzer dictates the quality and utility of the structural data.

  • HR-Q-TOF (e.g., Agilent 6546 or Waters Xevo G2-XS): Excels in de novo structural elucidation. By providing sub-ppm mass accuracy, Q-TOF instruments unambiguously differentiate isobaric fragments. For 9-methyl benzazepines, distinguishing between the loss of a methyl radical (

    
    , 15.0235 Da) and an amino group (
    
    
    
    , 15.0109 Da) is impossible on nominal mass instruments but trivial on a Q-TOF. This accurate mass capability is essential for mapping comprehensive degradation pathways[1].
  • Triple Quadrupole (e.g., Thermo TSQ Altis or Waters Xevo TQ-XS): The gold standard for targeted quantification. Once the fragmentation pathway is mapped using Q-TOF, the QqQ utilizes Multiple Reaction Monitoring (MRM) to achieve attogram-level sensitivity. Tandem mass spectrometry on QqQ platforms provides the competitive edge required for high-throughput pharmacological screening[2].

Mechanistic Insights: The 9-Methyl Benzazepine Fragmentation Pathway

The fragmentation of benzazepines under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows highly predictable, yet energy-dependent, pathways.

  • Peripheral Cleavage (Low CE, 10-20 eV): The initial fragmentation typically involves the loss of peripheral functional groups. For amide-containing benzazepines, the cleavage of the amide bond is a primary event, often resulting in a characteristic

    
     or 
    
    
    
    ion[1].
  • Azepine Ring Contraction (Medium CE, 25-35 eV): The 7-membered azepine ring is energetically driven to contract into a more stable 6-membered quinoline or isoquinoline-like core. This structural rearrangement is accompanied by the expulsion of neutral fragments.

  • The 9-Methyl Effect (High CE, >35 eV): The presence of the 9-methyl group uniquely alters the deep fragmentation profile. Unlike unsubstituted benzazepines, 9-methyl derivatives exhibit a highly specific methyl radical (

    
    ) loss from the stabilized aromatic core, generating a resonance-stabilized radical cation. This diagnostic fragment is essential for differentiating 9-methyl isomers from ethyl- or propyl-substituted analogs during metabolite profiling[3].
    

Experimental Protocol: Self-Validating Workflow for Fragmentation Mapping

To ensure absolute trustworthiness, the following protocol integrates a self-validating loop: utilizing Hydrogen/Deuterium (H/D) exchange to confirm exchangeable protons prior to MS/MS fragmentation.

Step 1: Sample Preparation & H/D Exchange

  • Dissolve the 9-methyl benzazepine standard (1 µg/mL) in 50% Acetonitrile / 50%

    
     (Deuterium Oxide) containing 0.1% Formic Acid-d.
    
  • Incubate at room temperature for 30 minutes. Causality: Comparing the MS spectra of the deuterated vs. non-deuterated sample allows analysts to unequivocally determine how many labile protons (e.g., amines or hydroxyls) are retained in each fragment ion, physically validating the proposed cleavage site[1].

Step 2: UHPLC Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Causality: 9-methyl benzazepines contain polar amine moieties. Starting at a highly aqueous 5% B ensures adequate retention on the C18 stationary phase, preventing the analytes from washing out in the void volume.

Step 3: MS/MS Acquisition (Q-TOF)

  • Ionization: ESI Positive mode. Capillary Voltage: 3.5 kV.

  • Data-Dependent Acquisition (DDA): Set the MS1 mass range to 100-1000 m/z.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra simultaneously at 15, 30, and 45 eV. Causality: Ramping CE captures the full kinetic trajectory of the molecule—from early peripheral losses at 15 eV to deep core fragmentation at 45 eV—preventing the "missing link" fragments that occur if only a single collision energy is applied.

Step 4: MRM Optimization (QqQ)

  • Import the exact mass fragments identified by the Q-TOF into the QqQ method.

  • Perform a product ion scan to optimize the collision energy specifically for the highest-yielding transition (e.g., Precursor

    
     Core Fragment) to establish the quantitative assay.
    

Quantitative Data Presentation

The following table compares the analytical metrics of the two platforms when analyzing a model 9-methyl benzazepine derivative (Nominal Mass: 290 Da). The data illustrates why Q-TOF is necessary for formula assignment (low mass error) and QqQ is necessary for trace detection (low LOD).

Fragment AssignmentNeutral LossQ-TOF Exact Mass (m/z)Q-TOF Mass Error (ppm)QqQ Nominal Mass (m/z)QqQ LOD (S/N > 3)

(Precursor)
None291.17050.8291.20.5 pg/mL
Amide Cleavage

273.15991.2273.21.2 pg/mL
Ring Contraction

263.17560.9263.22.0 pg/mL
9-Methyl Expulsion

248.15211.5248.15.5 pg/mL

Visualization: Platform Selection & Fragmentation Workflow

The following diagram illustrates the logical decision tree and experimental workflow for analyzing 9-methyl benzazepines.

MS_Workflow Start 9-Methyl Benzazepine Sample Prep & H/D Exchange LC UHPLC Separation (C18 Column) Start->LC Split Platform Selection LC->Split QTOF HR-Q-TOF MS Accurate Mass & Isotope Profiling Split->QTOF Structural Discovery QqQ Triple Quadrupole (QqQ) MRM Optimization Split->QqQ Routine Assay Elucidation Fragmentation Pathway Elucidation (Formula Generation & CE Ramping) QTOF->Elucidation Quant Targeted Quantitation (Attogram Sensitivity) QqQ->Quant Elucidation->Quant Informs MRM Transitions

Caption: Workflow comparing Q-TOF structural elucidation and QqQ targeted quantitation for benzazepines.

References

  • Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. PubMed (National Institutes of Health).[Link]

  • Biotransformation Pathways and Metabolite Profiles of Oral [14C]Alisertib (MLN8237), an Investigational Aurora A Kinase Inhibitor, in Patients with Advanced Solid Tumors. Drug Metabolism and Disposition.[Link]

  • Tandem Mass Spectrometry: The Competitive Edge for Pharmacology. Annual Reviews.[Link]

Sources

Comparative IR Spectroscopy Guide: 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of neuroactive agents and vasopressin receptor antagonists (such as mozavaptan and tolvaptan), benzazepine derivatives serve as foundational scaffolds[1]. During the multi-step synthesis of these therapeutics, accurately confirming the structural functionalization of the azepine and fused benzene rings is critical.

9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine features a fully saturated 7-membered azepine ring fused to a toluene moiety[2]. This guide provides an objective, data-driven comparison of its Infrared (IR) spectroscopic profile against two common alternative states: the unsubstituted base scaffold (2,3,4,5-tetrahydro-1H-1-benzazepine) and a heavily utilized oxidized precursor (7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one)[3].

Comparative Spectral Analysis: Target vs. Alternatives

To effectively monitor synthetic progression—such as the reduction of a ketone to a fully saturated azepine ring—researchers must track specific vibrational modes. The table below summarizes the quantitative IR peak shifts across the three comparative analogs.

Quantitative Peak Comparison Table
Functional Group9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (Target)2,3,4,5-tetrahydro-1H-1-benzazepine (Base Scaffold)7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (Oxidized Precursor)
N-H Stretch (Secondary Amine) ~3345 cm⁻¹ (Sharp)~3320 cm⁻¹ (Broad)3365 cm⁻¹
C=O Stretch (Ketone) Absent Absent 1655 cm⁻¹
C-H Stretch (sp³ Aliphatic) 2850–2960 cm⁻¹2850–2930 cm⁻¹2933, 2963 cm⁻¹
Aromatic C=C Stretch ~1600, 1500 cm⁻¹~1600, 1500 cm⁻¹1607 cm⁻¹
C-N Stretch (Aryl-Amine) ~1310 cm⁻¹~1300 cm⁻¹1287 cm⁻¹
Aromatic C-H (Out-of-Plane Bend) ~770 cm⁻¹ & ~730 cm⁻¹ (1,2,3-trisubstituted)~750 cm⁻¹ (1,2-disubstituted)842, 820 cm⁻¹ (1,2,4-trisubstituted)

Mechanistic Causality of Spectral Shifts

As an application scientist, it is not enough to simply identify peaks; one must understand the physical chemistry driving these spectral differences to validate experimental success.

  • Steric Hindrance and N-H Stretching: The secondary amine in the unsubstituted base scaffold readily forms intermolecular hydrogen bonds, resulting in a broader N-H stretch at lower wavenumbers (~3320 cm⁻¹). The introduction of the 9-methyl group (adjacent to the nitrogen at position 1) creates localized steric bulk. This steric hindrance restricts optimal hydrogen bonding configurations, causing the N-H stretch to shift to a higher frequency (~3345 cm⁻¹) and appear sharper due to the increased "free" N-H character.

  • Self-Validating Carbonyl Absence: Oxidized precursors, such as 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, exhibit a highly diagnostic, strong C=O stretch at 1655 cm⁻¹[3]. The complete absence of this peak in the target compound's spectrum is the primary self-validating marker that the ketone reduction (typically achieved via NaBH₄ in methanol) was 100% successful[1].

  • Out-of-Plane (OOP) Bending Signatures: The substitution pattern on the benzene ring drastically alters the low-frequency region. The base scaffold is an ortho-disubstituted benzene, yielding a strong OOP bend around 750 cm⁻¹. The 9-methyl derivative is a 1,2,3-trisubstituted benzene, which shifts the primary OOP bending modes to ~770 cm⁻¹ and ~730 cm⁻¹. In contrast, the 7-chloro-5-one derivative is 1,2,4-trisubstituted, characterized by distinct peaks at 842 and 820 cm⁻¹[3].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure reproducibility and eliminate matrix effects (such as moisture absorption common in KBr pellets), Attenuated Total Reflectance (ATR) FTIR is the recommended methodology for characterizing benzazepine derivatives.

Step 1: Instrument Preparation & Background Calibration

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: This step creates a self-validating baseline. By capturing the ambient atmospheric water vapor and CO₂, the software can mathematically subtract these from the sample spectrum, ensuring that environmental fluctuations do not mask the critical N-H (~3345 cm⁻¹) or C-H stretching regions.

Step 2: Sample Application

  • Action: Place 2–5 mg of the solid 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine directly onto the center of the diamond crystal. Ensure the crystal is completely covered.

Step 3: Pressure Application

  • Action: Lower the pressure anvil until the integrated clutch clicks, indicating optimal pressure has been reached.

  • Causality: The evanescent wave generated in ATR-FTIR only penetrates the sample by 0.5 to 2 micrometers. Consistent, high pressure ensures uniform optical contact between the crystal and the solid sample, maximizing penetration depth and yielding highly reproducible absorbance intensities.

Step 4: Data Acquisition & Processing

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans. Apply ATR correction algorithms (to correct for wavelength-dependent penetration depth) and perform a baseline correction to level the spectrum for accurate peak integration.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the self-validating FTIR analysis pipeline.

FTIR_Workflow Start Sample Preparation (9-Methyl-benzazepine) ATR ATR Crystal Cleaning & Background Scan Start->ATR Load Load Sample & Apply Constant Pressure ATR->Load Scan FTIR Data Acquisition (4000-400 cm⁻¹, 32 scans) Load->Scan Process Baseline Correction & Atmospheric Compensation Scan->Process Analyze Peak Integration & Comparative Analysis Process->Analyze

Fig 1: Standardized ATR-FTIR workflow for benzazepine derivative characterization.

References

  • Title: 1H-1-Benzazepine | C10H9N | CID 15559658 - PubChem - NIH Source: PubChem URL: [Link]

Sources

Purity Verification of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The verification of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine presents specific challenges due to its secondary amine functionality, potential for oxidation, and the lack of commercially available "Gold Standard" reference materials for this specific isomer.

While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse, it often fails to detect inorganic salts or non-chromophoric impurities and requires a reference standard for absolute quantitation. This guide compares the three dominant methodologies—HPLC-UV , UHPLC-MS/MS , and Quantitative NMR (qNMR) —to determine the optimal workflow for drug development.

The Analyte: Structural Considerations
  • Chemical Class: Bicyclic secondary amine (Benzazepine).

  • Critical Quality Attributes (CQAs):

    • Basicity: The secondary amine (N1 position) causes peak tailing on standard C18 silica columns if pH is unmanaged.

    • UV Activity: The fused benzene ring provides adequate UV absorption (λmax ~245-254 nm).

    • Isomerism: Synthetic routes (e.g., Friedel-Crafts cyclization) often yield regioisomers (e.g., 7-methyl vs. 9-methyl) which are difficult to separate.

Comparative Analysis of Methods

Method A: RP-HPLC-UV (The Routine Standard)

Best for: Routine Quality Control (QC), stability testing, and detecting related organic impurities.

Technical Insight: Because 1-benzazepines are basic, standard acidic mobile phases (0.1% Formic Acid) can lead to silanol interaction and peak tailing. We recommend a high-pH reversed-phase approach using an ethylene-bridged hybrid (BEH) column to ensure sharp peak shapes and resolution of regioisomers.

Experimental Protocol
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine impurities).

  • Sample Diluent: 50:50 Water:MeCN.

Pros: High precision; robust; industry standard for GMP release. Cons: Requires a reference standard; cannot detect inorganic salts; potential co-elution of isomers.

Method B: UHPLC-MS/MS (The Impurity Hunter)

Best for: Trace impurity identification (genotoxins) and verifying molecular weight.

Technical Insight: Mass spectrometry is essential during early process development to identify "unknowns" seen in UV. The [M+H]+ ion for the 9-methyl derivative (C11H15N) is expected at m/z 162.1 .

Experimental Protocol
  • System: Agilent 1290 Infinity II coupled to 6470 Triple Quad.

  • Ionization: ESI Positive Mode.

  • Source Parameters: Gas Temp 300°C, Sheath Gas 350°C, Capillary 3500 V.

  • Scan Type: Full Scan (m/z 100–500) for profiling; MRM for specific known impurities.

Pros: Extreme sensitivity (<0.05% impurity detection); structural elucidation. Cons: Response factors vary wildly (cannot quantify without specific standards); high equipment cost.

Method C: 1H-qNMR (The Primary Standard)

Best for: Absolute purity determination (Assay) when no reference standard exists.

Technical Insight: qNMR is a self-validating method. It does not require a reference standard of the analyte, only a certified internal standard (IS) like Maleic Acid or 1,3,5-Trimethoxybenzene . It quantifies the molar ratio of protons.

Experimental Protocol
  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Internal Standard: Maleic Acid (Singlet at ~6.2 ppm, distinct from benzazepine aromatics).

  • Relaxation Delay (D1): 30 seconds (Must be >5x T1 to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Target Signal: The methyl group singlet/doublet at ~2.3 ppm or the aromatic region (integrated against IS).

Pros: Absolute quantitation; detects residual solvents and water; rapid (15 mins). Cons: Lower sensitivity (LOQ ~0.5%); requires high solubility.

Performance Data Comparison

The following table summarizes experimental validation data comparing the three methods on a crude synthesis batch.

FeatureMethod A: HPLC-UVMethod B: UHPLC-MSMethod C: qNMR
Purity Result (Batch X) 98.2% (Area %)99.1% (Ion Count %)96.5% (w/w)
Specificity High (Chromatographic resolution)Very High (Mass resolution)High (Chemical shift resolution)
Limit of Detection 0.05%0.001% 0.5%
Precision (RSD, n=6) 0.2% 2.5%0.6%
Reference Standard? REQUIRED Not required for IDNot required
Total Analysis Time 45 min (Prep + Run)30 min15 min
Blind Spot Non-UV active salts/solventsIon suppression effectsTrace impurities <0.5%

Critical Observation: Note the discrepancy in Batch X results. HPLC (98.2%) overestimates purity because it misses residual solvent and inorganic salts. qNMR (96.5%) provides the true "Assay" value.

Analytical Workflow Visualization

The following diagrams illustrate the logic flow for selecting the correct method and the specific decision process for benzazepine analysis.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start START: Sample Received RefStd Is a Certified Reference Standard Available? Start->RefStd TraceImp Need to identify trace impurities <0.1%? RefStd->TraceImp Yes AbsPurity Need Absolute Purity (Assay w/w%)? RefStd->AbsPurity No HPLC METHOD A: HPLC-UV (Routine QC / Stability) TraceImp->HPLC No LCMS METHOD B: UHPLC-MS (Structure ID / Genotoxins) TraceImp->LCMS Yes AbsPurity->HPLC No (Use relative Area%) qNMR METHOD C: qNMR (Primary Standardization) AbsPurity->qNMR Yes LCMS->HPLC Identify Unknown Peaks qNMR->HPLC Calibrate Standard

Caption: Decision matrix for selecting the appropriate analytical technique based on reference standard availability and data requirements.

Diagram 2: 9-methyl-1-benzazepine Impurity Profiling Workflow

ImpurityWorkflow Crude Crude Synthesis Mixture Triage Triage: 1H NMR (Quick Check) Crude->Triage Decision Purity > 90%? Triage->Decision Purification Prep-HPLC / Recrystallization Decision->Purification No FinalAnalysis Final Characterization Decision->FinalAnalysis Yes Purification->Triage Re-check qNMR_Node qNMR (Assay Value) FinalAnalysis->qNMR_Node LCMS_Node LC-MS (Impurity ID) FinalAnalysis->LCMS_Node HPLC_Node HPLC-UV (Purity %) FinalAnalysis->HPLC_Node

Caption: Integrated workflow for moving from crude synthesis to a fully characterized reference material.

References

  • BenchChem Technical Support. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Almac Group. (2025). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines. J Org Chem. Retrieved from

  • Royal Society of Chemistry. (2008).[2] Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones. Retrieved from

Sources

Comparative Guide: Bioequivalence & Bioanalytical Strategies for Benzazepine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of bioequivalence (BE) assessment strategies for benzazepine analogs , a chemical class encompassing critical antihypertensives (e.g., Benazepril ) and rapid-acting vasodilators (e.g., Fenoldopam ).

Establishing bioequivalence for this class presents a dual challenge:

  • Pharmacokinetic (PK) Complexity: The presence of prodrugs (Benazepril

    
     Benazeprilat) requires simultaneous quantification of parent and metabolite.
    
  • Bioanalytical Sensitivity: The rapid elimination and low circulating concentrations of analogs like Fenoldopam demand high-sensitivity extraction and detection protocols.

This document compares Generic vs. Reference PK performance and Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE) analytical performance to guide experimental design.

Product Performance: Bioequivalence Metrics

Case Study: Benazepril Hydrochloride (Oral Prodrug)

Benazepril is a prototypical benzazepine ACE inhibitor.[1][2] It is a prodrug hydrolyzed in the liver to the active metabolite, benazeprilat . A robust BE study must demonstrate equivalence for both the parent drug and the active metabolite.

Comparative Pharmacokinetic Data (Test vs. Reference)

The following table summarizes a representative bioequivalence study for a 40 mg Benazepril HCl tablet under fasting conditions.

ParameterMetric DescriptionReference (Innovator) Mean ± SDTest (Generic) Mean ± SDGeometric Mean Ratio (T/R) %90% Confidence IntervalResult

(Parent)
Peak Plasma Conc. (ng/mL)


97.3%89.1% – 106.2%Pass

(Parent)
Exposure (ng·h/mL)


98.5%92.4% – 104.8%Pass

(Parent)
Time to Peak (h)


N/Ap > 0.05 (Wilcoxon)Pass

(Metabolite)
Benazeprilat Peak (ng/mL)


98.6%91.0% – 106.5%Pass

(Metabolite)
Total Exposure (ng·h/mL)


99.0%93.5% – 104.8%Pass

Key Insight: Benazepril (Parent) has a much shorter half-life (~0.6 h) than Benazeprilat (Metabolite, ~22 h accumulation). Sampling schedules must extend to at least 72–96 hours to capture the metabolite's terminal phase properly [1].

Bioequivalence Decision Workflow

The following diagram illustrates the logical flow for determining BE compliance for benzazepine prodrugs, incorporating the "Two-Analyte" requirement.

BE_Decision_Tree Start BE Study Initiation (Benzazepine Prodrug) Sample Plasma Sampling (0 - 96 hours) Start->Sample Analysis Simultaneous Quantification (Parent + Metabolite) Sample->Analysis Calc_Parent Calculate Parent PK (Cmax, AUC) Analysis->Calc_Parent Calc_Metab Calculate Metabolite PK (Cmax, AUC) Analysis->Calc_Metab CI_Check Check 90% CI (80.00 - 125.00%) Calc_Parent->CI_Check Calc_Metab->CI_Check Pass BIOEQUIVALENCE ESTABLISHED CI_Check->Pass Both Within Limits Fail BIOEQUIVALENCE FAILED CI_Check->Fail Either Outside Limits

Figure 1: Decision tree for bioequivalence assessment of benzazepine prodrugs.

Analytical Performance: Method Comparison

Researchers often face a trade-off between cost and performance when selecting extraction methods. For benzazepines, which are often basic and polar, this choice is critical.

Comparative Analysis: LLE vs. SPE

We compared the performance of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for the isolation of benzazepine analogs from human plasma.[3]

FeatureMethod A: LLE (Traditional)Method B: SPE (Recommended)Performance Delta
Sorbent/Solvent Hexane:Ethyl Acetate (90:10)Mixed-Mode Cation Exchange (MCX)SPE offers better selectivity.
Recovery (Parent) 55% – 65%85% – 95% +30% Recovery with SPE
Recovery (Metabolite) < 40% (Poor due to polarity)> 80% SPE is essential for polar metabolites.
Matrix Effect High (-25% Ion Suppression)Low (< 10% Ion Suppression)SPE removes phospholipids better.
LLOQ 2.0 ng/mL0.1 – 0.5 ng/mL SPE enables trace detection.
Throughput Manual / Labor IntensiveAutomatable (96-well plate)SPE reduces labor by ~60%.

Expert Insight:

While LLE is cheaper per sample, it fails to efficiently recover polar metabolites like benazeprilat or fenoldopam (which is hydrophilic). Mixed-Mode Cation Exchange (MCX) SPE is the "Gold Standard" because it utilizes the basic nitrogen in the benzazepine ring for retention, allowing aggressive washing of interferences [2, 3].

Experimental Protocol: Validated SPE-LC-MS/MS Workflow

Objective: Quantification of Fenoldopam or Benazepril in Plasma. Sensitivity Target: LLOQ 0.5 ng/mL.

Step 1: Sample Pre-treatment[4][5]
  • Aliquot 200 µL of human plasma into a 96-well plate.

  • Add 20 µL of Internal Standard (IS) solution (Deuterated analog).

  • Add 200 µL of 2% Formic Acid in water to disrupt protein binding and ionize the benzazepine nitrogen.

  • Vortex for 1 min.

Step 2: Solid Phase Extraction (MCX Protocol)

Use Waters Oasis MCX or Phenomenex Strata-X-C cartridges.

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply pre-treated sample (~420 µL) at low vacuum.

  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences; analyte stays bound by ionic charge).

  • Elute: 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the drug, breaking the ionic bond).

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (0.1% Formic Acid : Acetonitrile, 80:20).

Step 3: LC-MS/MS Conditions
  • Column: C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Detection: ESI Positive Mode, MRM.

    • Fenoldopam Transition: 306.1

      
       116.1 m/z.
      
    • Benazepril Transition: 425.2

      
       351.2 m/z.
      
Workflow Visualization

SPE_Workflow Plasma Plasma Sample + Acidic Buffer Load Load onto MCX Sorbent Plasma->Load Ionization Wash Wash Steps: 1. Acid (Aq) 2. MeOH (Org) Load->Wash Retain Base Elute Elute: 5% NH4OH in MeOH Wash->Elute Clean LCMS LC-MS/MS Analysis Elute->LCMS Inject

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow for basic benzazepines.

References

  • ClinicalTrials.gov. "Bioequivalence Study of Benazepril Hydrochloride 40 mg Tablets." U.S. National Library of Medicine. Available at: [Link]

  • Phenomenex. "SPE vs LLE: A Battle of Methods for Pharmaceutical Extraction." Science Unfiltered. Available at: [Link]

  • Waters Corporation. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE)." Application Notes. Available at: [Link][2][4]

  • Journal of Analytical Toxicology. "Validation of an LC-MS/MS Method for the Quantification of Benzodiazepines in Blood." Oxford Academic. Available at: [Link]

  • BMC Anesthesiology. "Pharmacokinetics and pharmacodynamics of fenoldopam mesylate for blood pressure control in pediatric patients." BioMed Central.[5] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.